molecular formula C5H5ClN4O2 B1236903 3,5-Diamino-6-chloropyrazine-2-carboxylic acid CAS No. 4878-36-8

3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Cat. No.: B1236903
CAS No.: 4878-36-8
M. Wt: 188.57 g/mol
InChI Key: OCSQJDAUOOHJEI-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropyrazine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN4O2 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQJDAUOOHJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197604
Record name 3,5-Diamino-6-chloro-pyrazine acid
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Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4878-36-8
Record name 3,5-Diamino-6-chloro-pyrazine acid
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Record name 3,5-Diamino-6-chloro-pyrazine acid
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Record name 4878-36-8
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Record name 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID
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Foundational & Exploratory

The Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document details the experimental protocols, presents quantitative data, and illustrates the synthetic route through a clear diagram.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the hydrolysis of its methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This precursor is a crucial intermediate in the synthesis of compounds like Amiloride, a potassium-sparing diuretic.[1] The synthesis of the methyl ester itself is a key step, often starting from 3-aminopyrazine-2-carboxylic acid derivatives.

The overall synthesis can be conceptualized as a multi-step process, which is outlined in the workflow diagram below.

Synthesis_Pathway cluster_ester_synthesis Methyl Ester Synthesis cluster_amination Amination cluster_hydrolysis Hydrolysis A 3-Amino-6-phenyl-pyrazine-carboxylic acid methyl ester C 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester A->C Chlorination B Sulfuryl chloride B->C D 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester C->D Further Processing (Implied) F Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate D->F Amination E Ammonia E->F G Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate I This compound G->I Hydrolysis H Lithium Hydroxide H->I

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

A common precursor for the target molecule is its methyl ester. While various methods exist for its synthesis, a representative chlorination and amination sequence is described in the literature.

Example Protocol for a related chlorination:

A mixture of 28.6 g (0.125 mol) of 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester and 90 ml of sulfuryl chloride is stirred at room temperature for 2 hours. The excess sulfuryl chloride is then distilled off in vacuo. The residue is suspended in water, and the mixture is neutralized by adding sodium bicarbonate solution. The insoluble product formed is filtered off and recrystallized from acetic acid to yield 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester.[2]

Note: The direct synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate would involve subsequent amination steps, which are alluded to in various patents but for which a detailed public protocol is less common.

Step 2: Hydrolysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

A green and efficient method for the hydrolysis of the methyl ester to the desired carboxylic acid has been reported.[3]

Protocol:

  • In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 24.24 g (1.01 mol) of lithium hydroxide and 1 L of water.

  • Add Methyl 5-chloropyrazine-2-carboxylic acid ester (a related compound, demonstrating the methodology) (172.5 g, 1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.[3]

  • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product.

This hydrolysis method is noted for its environmental advantages, as it avoids the use of organic solvents in the reaction and separation steps.[3]

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateC₆H₇ClN₄O₂202.60151-155[4][5]
3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl esterC₁₂H₁₀ClN₃O₂275.68184-190[2]
5-Chloropyrazine-2-carboxylic AcidC₅H₃ClN₂O₂158.54-[3]

Note: The melting point for this compound is not explicitly stated in the provided search results.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a more complex ester to the final acid via hydrolysis. The synthesis of the precursor ester itself involves key organic reactions such as chlorination and amination.

Logical_Workflow Start Starting Pyrazine Derivative Step1 Esterification Start->Step1 Step2 Chlorination Step1->Step2 Step3 Amination Step2->Step3 Intermediate Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Step3->Intermediate Step4 Hydrolysis Intermediate->Step4 End This compound Step4->End

Caption: Logical workflow of the synthesis process.

This technical guide provides a foundational understanding of the synthesis of this compound based on publicly available information. Researchers are encouraged to consult the cited patents and articles for more detailed information and to adapt the protocols to their specific laboratory conditions.

References

Physicochemical Properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS Number: 4878-36-8). Due to the limited availability of experimental data for this specific carboxylic acid, this document also includes data for its closely related methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS Number: 1458-01-1), for comparative purposes. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and scientific investigation involving these compounds.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its methyl ester. It is critical to note the distinction between the two compounds, as their properties differ significantly.

Table 1: Physicochemical Properties of this compound (CAS: 4878-36-8)

PropertyValueSource
Molecular Formula C5H5ClN4O2[1][2]
Molecular Weight 188.57 g/mol [1][2]
Melting Point No data available[3]
Boiling Point 480.5°C at 760 mmHg (Predicted)[1]
Density 1.797 g/cm³ (Predicted)[1]
Solubility DMSO[4]
pKa No data available
Stability Stable under recommended storage conditions.[3][3]
Incompatible Materials Strong oxidizing agents.[3][3]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C.[2][2]

Table 2: Physicochemical Properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1)

PropertyValueSource
Molecular Formula C6H7ClN4O2[5]
Molecular Weight 202.60 g/mol [5]
Melting Point 211-215 °C (lit.)[5]
Boiling Point 449.9±40.0 °C (Predicted)[5]
Density 1.555±0.06 g/cm³ (Predicted)[5]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[5][6]
pKa -0.10±0.10 (Predicted)[5][6]
Stability Stable. Incompatible with strong oxidizing agents.[5][5]
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C.[5][6][5][6]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to compounds such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Labfit or similar).[7]

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

  • Observation: As the temperature nears the melting point, the heating rate is reduced to 1-2°C per minute.

  • Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability. Both kinetic and thermodynamic solubility can be determined.

Methodology: Thermodynamic (Shake-Flask) Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial or flask.[8]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

  • Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9] A calibration curve is used to quantify the concentration.[9]

Methodology: Kinetic Solubility (Turbidimetric Method)

  • Stock Solution: A concentrated stock solution of the compound is prepared in a strong organic solvent like dimethyl sulfoxide (DMSO).[9][10]

  • Titration: The stock solution is gradually added to an aqueous buffer while monitoring for the first sign of precipitation using a light-scattering instrument (nephelometer).[9]

  • Determination: The concentration at which precipitation occurs is defined as the kinetic solubility. This high-throughput method is common in early drug discovery.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the carboxylic acid is dissolved in a known volume of water or a suitable co-solvent. The solution should be dilute, typically in the range of 1-10 mM.[11]

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.[11]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the "half-volume" method).[12][13] This relationship is described by the Henderson-Hasselbalch equation.[12]

Visualizations

The following diagrams illustrate a general workflow for physicochemical characterization and a summary of the properties of this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, etc.) A->B C Physical Property Analysis B->C D Solubility Profiling B->D E pKa Determination B->E F Stability Assessment B->F G Data Compilation & Reporting C->G D->G E->G F->G

Caption: General workflow for physicochemical characterization.

G compound This compound CAS: 4878-36-8 properties Molecular Formula: C5H5ClN4O2 Molecular Weight: 188.57 g/mol Boiling Point (Predicted): 480.5°C Density (Predicted): 1.797 g/cm³ Melting Point: No Data pKa: No Data Solubility: DMSO compound->properties has properties

Caption: Key properties of the target compound.

References

The Versatile Heterocycle: A Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3,5-diamino-6-chloropyrazine-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features and reactivity have established it as a valuable scaffold in the development of novel therapeutic agents, most notably as a key precursor to the diuretic drug Amiloride and its analogues. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in drug discovery, particularly as an inhibitor of the epithelial sodium channel (ENaC).

Chemical and Physical Properties

This compound and its corresponding methyl ester are foundational materials for a multitude of synthetic transformations. The presence of amino, chloro, and carboxylic acid functionalities on the pyrazine ring imparts a rich chemical reactivity, allowing for diverse modifications.

PropertyValueReference
Molecular Formula C₅H₅ClN₄O₂PubChem CID: 6452119
Molecular Weight 188.57 g/mol PubChem CID: 6452119
Appearance Solid-
Melting Point Decomposes-
Solubility Soluble in polar organic solventsGeneral Knowledge

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

PropertyValueReference
CAS Number 1458-01-1Sigma-Aldrich
Molecular Formula C₆H₇ClN₄O₂[1]
Molecular Weight 202.60 g/mol [1]
Melting Point 211-215 °C[1]
Appearance Solid-

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Below are detailed experimental protocols for its preparation and a key derivatization.

Experimental Protocol 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol is adapted from a procedure described in US Patent 3,290,311A.

Reaction: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester + NH₃ → Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Materials:

  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester

  • Dry Dimethyl Sulfoxide (DMSO)

  • Ammonia gas, dry

Procedure:

  • In a 2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, place 1 liter of dry dimethyl sulfoxide.

  • Add 0.45 mole of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the flask.

  • Stir the mixture and heat to 65°C.

  • While maintaining the temperature at 65°C, admit a stream of dry ammonia gas below the surface of the reaction mixture for a period of 30 minutes.

  • After the ammonia addition is complete, pour the reaction mixture into 500 mL of ice water.

  • A solid will precipitate. Collect the solid by filtration.

  • Dry the collected solid to yield methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

  • The product can be further purified by recrystallization from acetonitrile.

Expected Yield: Approximately 72%.

Experimental Protocol 2: Hydrolysis to this compound

This protocol is an adaptation of a green hydrolysis method.

Reaction: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate + LiOH → this compound

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottomed flask, dissolve lithium hydroxide (1.01 equivalents) in water.

  • To this solution, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain this compound.

Experimental Protocol 3: Synthesis of Amiloride

This protocol is based on the reaction of the methyl ester with guanidine.

Reaction: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate + Guanidine → Amiloride

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

Procedure:

  • Prepare a solution of guanidine free base by reacting guanidine hydrochloride with an equimolar amount of sodium methoxide in methanol. Filter off the precipitated sodium chloride.

  • To the methanolic solution of guanidine, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (Amiloride), will precipitate from the solution.

  • Collect the solid by filtration and wash with cold methanol.

  • The product can be further purified by recrystallization.

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Core Building Block cluster_1 Application in Drug Synthesis 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester->Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate NH3, DMSO, 65°C This compound This compound Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate->this compound LiOH, H2O Amiloride Amiloride Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate->Amiloride Guanidine, Methanol, Reflux

Synthetic pathways to the core heterocyclic building block and its application in the synthesis of Amiloride.

Application in Drug Development: Targeting the Epithelial Sodium Channel (ENaC)

This compound and its derivatives are potent inhibitors of the epithelial sodium channel (ENaC), a key regulator of sodium and water homeostasis. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits.[2] Amiloride and its analogues block the channel by binding to a specific site within the pore, thereby preventing sodium reabsorption. This mechanism of action is fundamental to their diuretic effect.

The amiloride binding site is located in the extracellular vestibule of the ENaC pore. Key residues involved in binding include serine 583 on the α-subunit and homologous glycine residues on the β and γ-subunits. The interaction of the pyrazine ring and the guanidinium group of amiloride with these residues leads to a high-affinity block of the channel.

ENaC Inhibition Pathway

G cluster_0 Epithelial Sodium Channel (ENaC) cluster_1 Mechanism of Action ENaC α-subunit β-subunit γ-subunit Pore Blockade Blockade ENaC->Blockade Amiloride Amiloride Amiloride->ENaC:pore Binds to pore Sodium Reabsorption Inhibition Sodium Reabsorption Inhibition Blockade->Sodium Reabsorption Inhibition Leads to

Mechanism of ENaC inhibition by Amiloride.

Structure-Activity Relationship and Inhibitory Potency

The inhibitory potency of pyrazine derivatives against ENaC is highly dependent on their chemical structure. Modifications to the pyrazine core and the guanidinium moiety can significantly impact their IC₅₀ values.

CompoundTargetIC₅₀ (µM)Reference
AmilorideENaC0.1 - 0.5[3]
BenzamilENaC~0.003[3]
DimethylamilorideNHE>1[3]
Various Pyrazine DerivativesTrkA3.19 - 10.74[2][4]
Pyrazine-based DerivativesCancer Cell Lines (MCF-7, HepG2)4.95 - 13.38[5]

This data highlights the potential for fine-tuning the selectivity and potency of these compounds for different biological targets. The development of analogues with higher affinity and specificity for ENaC continues to be an active area of research.

Conclusion

This compound is a cornerstone heterocyclic building block with significant implications for drug discovery and development. Its versatile chemistry allows for the synthesis of a wide array of derivatives with potent biological activities. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of this important scaffold in their scientific endeavors. The continued exploration of its chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Spectroscopic Profile of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, the NMR and IR data presented below are based on a detailed analysis of the closely related analogue, methyl 3-amino-2-pyrazine carboxylate, and established spectroscopic principles for substituted pyrazine systems. The mass spectrometry data is derived from experimental findings.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~7.5-8.0 (broad s, 2H)-NH₂ at C5
~6.0-6.5 (broad s, 2H)-NH₂ at C3
3.9 (s, 3H)-OCH₃

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)N-H stretchAmino (-NH₂)
~3050C-H stretch (aromatic)Pyrazine ring
~2950C-H stretch (aliphatic)Methyl (-CH₃)
~1720C=O stretchEster
~1640N-H bendAmino (-NH₂)
~1600, ~1480C=C and C=N ring stretchingPyrazine ring
~1250C-O stretchEster
~850C-Cl stretchChloro group

Table 3: Mass Spectrometry (MS) Data

m/z Assignment
202[M]⁺ (Molecular Ion)
171[M - OCH₃]⁺
143[M - COOCH₃]⁺
128[M - Cl - NH₂]⁺

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, for GC-MS, after separation on a gas chromatograph.

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Dissolution Dissolution in Solvent (for NMR, Solution IR) Compound->Dissolution Grinding Grinding with KBr (for Solid IR) Compound->Grinding MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Grinding->IR NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & m/z Sorting MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Navigating the Solubility Landscape of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining a comprehensive experimental protocol for determining solubility, and providing logical workflows relevant to its synthesis and potential mechanism of action.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on available information for the compound and its methyl ester derivative, a qualitative solubility profile can be inferred. The following table summarizes the available data. It is important to note that "slightly soluble" indicates that the compound does not dissolve completely at standard concentrations.

SolventCompoundSolubilitySource
Dimethyl Sulfoxide (DMSO)Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateSlightly Soluble[1][2]
MethanolMethyl 3,5-diamino-6-chloropyrazine-2-carboxylateSlightly Soluble (Sonication may be required)[1][2]
AcetoneThis compoundSoluble (inferred from use as a recrystallization solvent)[3]

Experimental Protocol for Solubility Determination

The following is a general, adaptable experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to first centrifuge the vials at a high speed.

    • Transfer the collected supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC method or a UV-Vis spectrophotometer.

    • For HPLC analysis, develop a method that provides good separation and a sharp peak for the analyte.

    • For UV-Vis analysis, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

    • From the calibration curve, determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate from its corresponding carboxylic acid, including a purification step that provides insight into its solubility characteristics.

G cluster_synthesis Esterification Reaction cluster_purification Purification Start This compound Reaction Reflux Start->Reaction Reagent Methanol (Solvent & Reagent) Reagent->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product_crude Crude Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Reaction->Product_crude Cooling & Precipitation Dissolution Dissolve in Hot Solvent (e.g., Acetone) Product_crude->Dissolution Filtration Hot Filtration (to remove insoluble impurities) Dissolution->Filtration Crystallization Cool to Crystallize Filtration->Crystallization Isolation Filter and Wash Crystals Crystallization->Isolation Drying Dry Purified Product Isolation->Drying

Caption: Synthesis and purification workflow for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Proposed Signaling Pathway: ENaC Inhibition

This compound is a known blocker of the epithelial sodium channel (ENaC). The following diagram depicts a simplified representation of the ENaC signaling pathway and the point of inhibition. ENaC plays a crucial role in sodium reabsorption in epithelial tissues.[4][5][6][7][8]

G cluster_membrane Apical Membrane of Epithelial Cell cluster_cellular_response Cellular Response ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ Influx ENaC->Na_in facilitates Na_reabsorption Decreased Na+ Reabsorption Na_in->Na_reabsorption leads to Inhibitor This compound Inhibitor->ENaC blocks Water_movement Reduced Water Movement Na_reabsorption->Water_movement Effect Diuretic Effect Water_movement->Effect

Caption: Proposed mechanism of action via epithelial sodium channel (ENaC) inhibition.

References

A Comprehensive Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the synthesis of the diuretic drug Amiloride. This document outlines its chemical identity, relevant experimental protocols for its use, and its role in biological signaling pathways.

Core Data: CAS Number and Synonyms

This compound is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[1] Its chemical information is summarized in the table below.

Identifier Value
CAS Number 4878-36-8[1][2][3][4]
Molecular Formula C₅H₅ClN₄O₂[1][2]
Molecular Weight 188.57 g/mol [2]
IUPAC Name This compound
Synonyms 2-Pyrazinecarboxylic Acid, 3,5-Diamino-6-Chloro-[1]; 3,5-Diamino-6-chloro-2-pyrazinecarboxylic acid[1][2]; 3,5-Diamino-6-chloropyrazinecarbonic acid[1][2]; Amiloride EP Impurity B[1][4]

Experimental Protocol: Synthesis of Amiloride

This compound is a primary precursor in the synthesis of Amiloride, a potassium-sparing diuretic. The following is a representative experimental protocol for the synthesis of Amiloride from its carboxylic acid precursor.

Objective: To synthesize N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (Amiloride) from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Guanidine hydrochloride

  • Sodium methoxide

  • Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Methodology:

  • Activation of the Carboxylic Acid: this compound is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride in an anhydrous solvent under reflux. The reaction mixture is heated until the evolution of hydrogen chloride and sulfur dioxide gases ceases, indicating the completion of the reaction. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation with Guanidine: The resulting acyl chloride is then reacted with guanidine to form the final product, Amiloride. Guanidine is typically used in the form of its hydrochloride salt, and a base such as sodium methoxide is added to the reaction mixture to liberate the free guanidine base. The reaction is carried out in an anhydrous solvent at room temperature or with gentle heating.

  • Isolation and Purification: Upon completion of the reaction, the product is isolated by filtration. The crude Amiloride is then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent choice, may vary and should be optimized for specific laboratory settings.

Biological Significance and Signaling Pathway

This compound is the core structure of Amiloride, a drug that primarily functions by blocking the epithelial sodium channel (ENaC).[5][6][7][8] The mechanism of action of Amiloride provides insight into the biological relevance of this chemical scaffold.

Mechanism of Action of Amiloride:

Amiloride directly blocks the ENaC in the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct of the nephron.[6][9] This blockage inhibits the reabsorption of sodium ions from the tubular fluid into the blood. The inhibition of sodium influx leads to a decrease in the electrochemical gradient that drives potassium secretion into the tubule.[6] Consequently, there is an increased excretion of sodium and water (diuresis and natriuresis) and a decreased excretion of potassium (potassium-sparing effect).[5][6]

Below is a diagram illustrating the synthesis of Amiloride from this compound.

Amiloride_Synthesis Carboxylic_Acid 3,5-Diamino-6-chloropyrazine- 2-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Guanidine Guanidine Amiloride Amiloride Guanidine->Amiloride Acyl_Chloride->Amiloride Amidation

Caption: Synthesis of Amiloride.

Below is a diagram illustrating the mechanism of action of Amiloride at the epithelial sodium channel.

Amiloride_Mechanism cluster_membrane Apical Membrane cluster_lumen Tubular Lumen cluster_cell Principal Cell ENaC Epithelial Sodium Channel (ENaC) Na_reabsorption Sodium Reabsorption ENaC->Na_reabsorption Leads to Na_ion Na⁺ Na_ion->ENaC Influx Amiloride Amiloride Amiloride->ENaC Blocks

Caption: Amiloride's Blockade of ENaC.

References

An In-depth Technical Guide to the Early Synthetic Routes of Amiloride Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, was first synthesized in the late 1960s by researchers at Merck Sharp and Dohme Research Laboratories.[1] Its discovery was a significant advancement in the management of hypertension and congestive heart failure.[2][3] The synthesis of amiloride, chemically known as 3,5-diamino-N-(diaminomethylidene)pyrazine-2-carboxamide, relies on the preparation of key substituted pyrazine precursors.[4] This technical guide provides a detailed overview of the early synthetic routes to these crucial intermediates, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Precursors in Early Amiloride Synthesis

The foundational precursors in the early synthesis of amiloride are derivatives of pyrazine-2-carboxylic acid. The two main precursors that were the focus of early synthetic efforts are:

  • 3-Aminopyrazine-2-carboxylic acid and its esters: These compounds serve as a basic scaffold for the pyrazine ring.

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: This intermediate is a more advanced precursor, already containing the necessary chloro substituents for the final amiloride structure.[5][6][7]

Synthetic Route 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid and its Methyl Ester

One of the early and fundamental routes involves the synthesis of 3-aminopyrazine-2-carboxylic acid, which can then be esterified to produce the methyl ester, a more reactive intermediate for subsequent reactions.

Pathway Visualization

G cluster_0 Esterification A 3-Aminopyrazine-2-carboxylic acid B Methyl 3-aminopyrazine-2-carboxylate A->B H₂SO₄, Methanol or SOCl₂, Methanol or Methyl Bromide, DMF

Caption: Esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocols

Method A: Esterification using Sulfuric Acid and Methanol [8]

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL).

  • Reaction Initiation: The solution is cooled to 0°C, and concentrated sulfuric acid (3.2 mL) is added.

  • Reaction Conditions: The mixture is stirred for 48 hours at room temperature.

  • Work-up: The reaction mixture is poured into water (27 mL) and neutralized to a pH of 7 with sodium bicarbonate (approximately 6.3 g).

  • Isolation: The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

Method B: Esterification using Thionyl Chloride and Methanol

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid (3 mmol) is dissolved in methanol (25 mL).

  • Reagent Addition: Thionyl chloride (9 mmol) is added dropwise to the solution in an ice bath.

  • Reaction Conditions: The mixture is stirred at 75°C for 4 hours.

  • Work-up: The solution is poured into 10 mL of water and then evaporated to remove residual thionyl chloride and methanol. The product is then extracted with dichloromethane (DCM).

  • Isolation: The organic layer is dried and evaporated to yield methyl 3-aminopyrazine-2-carboxylate.

Method C: Esterification using Methyl Bromide and DMF [9]

  • Starting Material: The potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) is added to a solution of methyl bromide (0.37 mol) in dimethylformamide (80 g).

  • Reagent Addition: An additional 0.4 mol of methyl bromide is introduced into the suspension, which is heated to 43°C, over a period of 6 hours.

  • Reaction Conditions: The reaction is allowed to proceed for another 15 hours at room temperature.

  • Work-up: The suspension is diluted with 150 g of water and filtered.

  • Isolation: The filter cake is washed with water and dried to yield methyl 3-aminopyrazine-2-carboxylate.

Quantitative Data
MethodReagentsYieldPurityReference
A H₂SO₄, MethanolNot specifiedNot specified[8]
B SOCl₂, Methanol66.7%Not specified
C Methyl Bromide, DMF79.4%99.5%[9]

Synthetic Route 2: Synthesis of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate

A more direct early route to a key amiloride precursor involves the dichlorination of a pyrazine derivative. This precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is just a few steps away from the final amiloride product.

Pathway Visualization

G cluster_0 Chlorination A Methyl 3-amino-6-phenyl-pyrazine-carboxylate B Methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate A->B Sulfuryl chloride C Methyl 3-amino-5,6-dichloro-pyrazine-carboxylate B->C Chlorination (details not specified in early patents)

Caption: Chlorination pathway to a key amiloride precursor.

Experimental Protocols

Synthesis of Methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate [5]

  • Starting Material: A mixture of methyl 3-amino-6-phenyl-pyrazine-carboxylate (0.125 mol) and sulfuryl chloride (90 ml) is prepared.

  • Reaction Conditions: The mixture is stirred at room temperature for 2 hours.

  • Work-up: The excess sulfuryl chloride is distilled off in a vacuum. The residue is suspended in water, and the mixture is neutralized with a sodium bicarbonate solution.

  • Isolation: The insoluble product is filtered off and recrystallized from acetic acid to yield methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate.

Conversion to Methyl 3-amino-5,6-dichloro-pyrazine-carboxylate

The early patent literature indicates that further chlorination of related compounds leads to the desired dichlorinated product. While a detailed experimental protocol for the direct dichlorination from the phenyl-substituted precursor is not explicitly provided in the referenced early patent, the document describes obtaining methyl 3-amino-5,6-dichloro-pyrazine-carboxylate with a melting point of 225-227°C, which increases to 233-234°C after recrystallization from acetonitrile.[5]

Quantitative Data
CompoundMelting Point (°C)Reference
Methyl 3-amino-5-chloro-6-phenyl-pyrazine-carboxylate187.5 - 191.5[5]
Methyl 3-amino-5,6-dichloro-pyrazine-carboxylate225 - 227 (crude), 233 - 234 (recrystallized)[5]

Final Steps Towards Amiloride

Once the key precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is synthesized, the final steps towards amiloride involve amination and reaction with guanidine. A related synthesis of a diamino pyrazine derivative provides insight into the amination step.

Pathway Visualization

G cluster_0 Amination/Amidation A Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate B 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide A->B Ethylene diamine

Caption: Amination of a pyrazine precursor.

Experimental Protocol for a Related Amination

Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide [10]

  • Starting Materials: A mixture of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (10.0 mmol) and ethylene diamine (22.6 mmol) is prepared.

  • Reaction Conditions: The mixture is allowed to stand for 3 days at ambient temperature.

  • Work-up: The excess amine is evaporated.

  • Isolation: The residue is crystallized from ethanol to yield 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.

This reaction demonstrates the feasibility of aminating the methyl ester precursor to form the corresponding amide, a crucial step in the synthesis of amiloride. The final step to amiloride would involve the reaction with guanidine.

Quantitative Data for the Related Amination
ProductYieldMelting Point (°C)Reference
3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide59%173 - 174[10]

This guide has outlined the core early synthetic strategies for obtaining the necessary precursors for amiloride. These routes, developed in the mid-20th century, laid the groundwork for the large-scale production of this important diuretic. The provided experimental protocols and quantitative data offer valuable insights for researchers in medicinal and process chemistry.

References

The Dual-Faceted Mechanism of 3,5-diamino-6-chloropyrazine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its derivatives, a class of compounds with significant therapeutic potential. Primarily known for their role as diuretics, these molecules, with amiloride as the parent compound, exhibit a dual mechanism of action by targeting two distinct proteins: the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator (uPA). This document, intended for researchers, scientists, and drug development professionals, will dissect these mechanisms, present quantitative data on their inhibitory activities, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanisms of Action: ENaC Blockade and uPA Inhibition

The derivatives of this compound primarily exert their effects through two independent molecular targets:

  • Epithelial Sodium Channel (ENaC) Blockade: The foundational mechanism of action for amiloride and many of its derivatives is the direct, competitive, and reversible blockade of the epithelial sodium channel (ENaC).[1][2] ENaC is a crucial channel in the apical membrane of epithelial cells in the distal nephron, where it mediates sodium reabsorption.[2][3] By physically obstructing the channel pore, these compounds inhibit the influx of sodium ions, leading to a mild natriuretic (excretion of sodium in urine) and diuretic effect.[2] This blockade also leads to a hyperpolarization of the luminal membrane, which in turn reduces the driving force for potassium secretion, resulting in the potassium-sparing effect characteristic of this class of drugs.[2]

  • Urokinase-Type Plasminogen Activator (uPA) Inhibition: A distinct and therapeutically significant mechanism of action for certain amiloride derivatives is the inhibition of the urokinase-type plasminogen activator (uPA).[1][4][5] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to the broad-spectrum protease, plasmin.[6][7] Elevated uPA activity is associated with cancer progression and metastasis. Amiloride and its analogs act as competitive inhibitors of uPA, binding to the active site and preventing its catalytic activity.[1][4][5]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound derivatives varies significantly depending on the specific molecular target and the structural modifications of the parent compound.

Table 1: Inhibitory Activity of Amiloride and its Derivatives against ENaC

CompoundIC50 (µM)TargetNotes
Amiloride0.1 - 0.5[8][9]ENaCParent compound, relatively selective for ENaC.
Benzamil0.05[10]ENaCMore potent ENaC inhibitor than amiloride.
Ethylisopropyl-amiloride (EIPA)>10ENaCSignificantly less potent ENaC inhibitor, more selective for Na+/H+ exchanger.
Dichlorobenzamil>10ENaCSignificantly less potent ENaC inhibitor, more selective for Na+/Ca2+ exchanger.

Table 2: Inhibitory Activity of Amiloride and its Derivatives against uPA

CompoundKi (µM)IC50 (nM)Target
Amiloride7[1][4][5]-Human uPA
5-(N,N-hexamethylene)amiloride (HMA)--A well-studied analog with anticancer properties.
6-(2-benzofuranyl) derivative-183[1]Human uPA
6-(4-methoxypyrimidinyl) derivative-53[1]Human uPA
Pyrimidine derivative (24)-175[11]uPA
Methoxypyrimidine derivative (26)-86[11]uPA

Experimental Protocols

Whole-Cell Patch-Clamp for ENaC Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound derivatives on ENaC activity in a cellular context.

Cell Culture:

  • HEK293 cells stably transfected with human αβγ-ENaC subunits are cultured in appropriate media.

  • For recordings, cells are seeded onto poly-L-lysine coated coverslips.

Solutions:

  • Bath Solution (Extracellular): 150 mM NaCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Pipette Solution (Intracellular): 120 mM CsCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.1 mM GTP (pH 7.4).

Procedure:

  • Perform conventional whole-cell patch-clamp recordings.

  • Clamp the cell membrane potential at a holding potential of +40 mV.

  • Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to elicit ENaC currents.

  • Establish a baseline ENaC current in the bath solution.

  • Apply the test compound (amiloride derivative) at various concentrations to the bath solution.

  • Record the amiloride-sensitive current, which represents the current conducted by ENaC.

  • Calculate the percentage of inhibition at each concentration to determine the IC50 value.

Data Analysis:

  • Currents are filtered at 1 kHz.

  • Whole-cell capacitance and series resistance are compensated.

  • The amiloride-sensitive current is calculated by subtracting the current remaining after application of a saturating dose of amiloride from the total current.

Fluorogenic in-vitro uPA Inhibition Assay

This assay determines the inhibitory potency of compounds against purified uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA).

  • Fluorogenic uPA substrate (e.g., Boc-VGR-AMC).

  • Assay Buffer: Tris-HCl buffer (pH 8.5) containing NaCl and a detergent (e.g., Tween-20).

  • Test compounds (amiloride derivatives) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the uPA enzyme solution to the wells of the microplate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis:

  • The rate of reaction is determined from the linear phase of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration by comparing the reaction rate to that of a control with no inhibitor.

  • Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

ENaC Inhibition Pathway

The inhibition of ENaC by amiloride derivatives has direct consequences on ion transport and downstream physiological processes.

ENaC_Inhibition Amiloride Amiloride Derivative ENaC Epithelial Sodium Channel (ENaC) Amiloride->ENaC Na_Influx Decreased Na+ Influx Membrane_Potential Luminal Membrane Hyperpolarization Natriuresis Natriuresis & Diuresis Na_Influx->Natriuresis K_Secretion Decreased K+ Secretion Membrane_Potential->K_Secretion K_Sparing Potassium Sparing Effect K_Secretion->K_Sparing

Inhibition of ENaC by amiloride derivatives and its physiological consequences.
uPA Inhibition and Downstream Effects

The inhibition of uPA by specific amiloride derivatives can disrupt a signaling cascade crucial for cancer cell invasion and metastasis.

uPA_Inhibition cluster_inhibition Enzyme Inhibition cluster_cascade Proteolytic Cascade cluster_outcome Pathophysiological Outcome Amiloride Amiloride Derivative uPA Urokinase-Type Plasminogen Activator (uPA) Amiloride->uPA inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to MMPs_inactive Pro-MMPs MMPs_active Active MMPs MMPs_inactive->MMPs_active activates ECM_degradation Extracellular Matrix Degradation MMPs_active->ECM_degradation Invasion Cell Invasion & Metastasis ECM_degradation->Invasion

Inhibition of the uPA-mediated proteolytic cascade by amiloride derivatives.

Conclusion

The derivatives of this compound represent a versatile class of molecules with well-defined, dual mechanisms of action. Their ability to block ENaC has established their role as potassium-sparing diuretics. Furthermore, the inhibition of uPA by specific analogs opens promising avenues for the development of novel anti-cancer and anti-metastatic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further explore and exploit the therapeutic potential of these compounds. Future research should continue to focus on the structure-activity relationships to design more potent and selective inhibitors for each target, ultimately leading to the development of next-generation therapeutics.

References

A Technical Guide to 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid and its Role in Epithelial Sodium Channel (ENaC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The epithelial sodium channel (ENaC) is a critical regulator of sodium and water homeostasis in various tissues, making it a key therapeutic target for conditions like hypertension and cystic fibrosis. 3,5-Diamino-6-chloropyrazine-2-carboxylic acid is the core chemical scaffold for a class of potent ENaC inhibitors. Its most notable derivative, amiloride, functions as a direct blocker of the ENaC pore. This document provides an in-depth technical overview of the structure, mechanism of action, and structure-activity relationships of amiloride and its analogs. It details the key signaling pathways that regulate ENaC activity and presents comprehensive experimental protocols for evaluating ENaC inhibitors, from in vitro electrophysiology to in vivo animal models.

The Epithelial Sodium Channel (ENaC)

Structure and Function

The epithelial sodium channel (ENaC) is a membrane protein complex responsible for the reabsorption of sodium ions in epithelial tissues.[1][2] It is a heterotrimer, typically composed of three homologous subunits: alpha (α), beta (β), and gamma (γ).[1][3] A fourth subunit, delta (δ), can replace the alpha subunit in some tissues.[4] These subunits assemble to form a central pore through which sodium ions can pass, driven by their electrochemical gradient.[5] ENaC activity is crucial for maintaining electrolyte balance, blood pressure regulation, and fluid volume control.[1][6]

Physiological Roles

ENaC is prominently expressed in the apical membrane of epithelial cells in several organs:

  • Kidney: In the distal nephron, ENaC is the rate-limiting step for sodium reabsorption, playing a vital role in blood pressure control.[7][8]

  • Lungs: In the airway epithelia, ENaC regulates the volume of airway surface liquid (ASL), which is essential for mucociliary clearance.[4]

  • Colon and Glands: It is also found in the distal colon, sweat glands, and salivary glands, where it contributes to sodium absorption.[1]

ENaC in Disease

Dysregulation of ENaC activity is implicated in several human diseases:

  • Hypertension and Liddle's Syndrome: Hyperactivity of ENaC in the kidney, often due to genetic mutations, leads to excessive sodium and water retention, causing severe hypertension.[2][6]

  • Cystic Fibrosis (CF): In CF, the absence of functional CFTR protein leads to ENaC hyperactivation.[4][9] This results in increased sodium and water absorption from the airways, leading to dehydrated mucus, impaired mucociliary clearance, and chronic lung infections.[4]

This compound: The Core of Amiloride

Chemical Structure and Properties

This compound serves as the foundational structure for amiloride, a well-known potassium-sparing diuretic.[10][11] Amiloride is the N-amidino derivative, specifically 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide.[10] The parent carboxylic acid is a key intermediate in the synthesis of amiloride and its various analogs. The pyrazine ring and its substituents are critical for the molecule's ability to interact with and block the ENaC pore.

Synthesis Overview

The synthesis of amiloride analogs typically begins with the formation of the core pyrazine ring structure. For example, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a common starting material.[12] This ester can be hydrolyzed to the corresponding carboxylic acid.[13] Subsequent amidation and reaction with guanidine or its derivatives yield the final active compounds like amiloride. Various patents describe detailed procedures for preparing these compounds.[14][15]

Mechanism and Structure-Activity Relationship (SAR)

Direct Channel Blockade

Amiloride and its analogs function by directly blocking the ENaC pore from the extracellular side.[10][11] This "plug-in-the-hole" mechanism physically occludes the channel, preventing the passage of sodium ions. The interaction is thought to involve at least two steps: an initial labile binding of the side chain at the channel entrance, followed by the establishment of a more stable blocking complex involving the pyrazine ring's substituents.[16]

Structure-Activity Relationship (SAR)

Extensive SAR studies have elucidated the key structural features required for potent ENaC inhibition. Modifications to the pyrazine ring and the side chain significantly impact the on- and off-rate constants of the blocking action.[16][17]

  • Position 6: The electronegativity of the substituent at position 6 is crucial for the duration of the block. The off-rate constant increases in the order of Cl < Br < I < F < H, indicating that the more electronegative the substituent, the more stable the block.[17][18]

  • Position 5: The 5-amino group acts as an electron donor, stabilizing the blocking position by increasing the electron density at the 6-position ligand.[17]

  • Side Chain: Hydrophobic elongations of the side chain, as seen in analogs like benzamil, increase the stability of the blocking complex by interacting with a hydrophobic region near the channel pore, thereby lowering the off-rate.[16]

Table 1: Quantitative Data for ENaC Inhibitors

Compound Target IC₅₀ (μM) Key Structural Feature Reference
Amiloride ENaC ~0.1 Guanidinium group [10]
Benzamil ENaC <0.1 Added phenyl moiety on side chain [16]
Phenamil ENaC Varies (Voltage-dependent) Phenyl group on guanidinium nitrogen [19]

| BI 1265162 | ENaC | 0.008 (in NCI-H441 cells) | Novel small-molecule inhibitor |[9][20] |

Key Signaling Pathways Regulating ENaC

ENaC activity is not static; it is tightly regulated by multiple signaling pathways that control its expression, membrane localization, and open probability.

Aldosterone-SGK1-Nedd4-2 Pathway

The mineralocorticoid hormone aldosterone is a primary regulator of ENaC. It increases sodium reabsorption by enhancing ENaC activity. This is primarily mediated through the serum- and glucocorticoid-inducible kinase 1 (SGK1).[3][21] Activated SGK1 phosphorylates the E3 ubiquitin-ligase Nedd4-2, which prevents Nedd4-2 from binding to and ubiquitinating ENaC.[3][22] This reduces the rate of ENaC endocytosis and degradation, leading to a higher density of active channels at the cell surface.[8]

G cluster_path Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds SGK1 SGK1 Activation MR->SGK1 Induces MR->SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates Nedd4_2_P Phosphorylated Nedd4-2 (Inactive) SGK1->Nedd4_2_P ENaC_Ub ENaC Ubiquitination & Degradation Nedd4_2->ENaC_Ub Promotes Nedd4_2_P->Nedd4_2 Nedd4_2_P->ENaC_Ub Inhibits ENaC_Surface Increased ENaC Surface Expression Nedd4_2_P->ENaC_Surface Na_Reabsorption Increased Na+ Reabsorption ENaC_Ub->Na_Reabsorption Reduces ENaC_Surface->Na_Reabsorption ENaC_Surface->Na_Reabsorption

Caption: Aldosterone-mediated ENaC regulation pathway.

Proteolytic Activation

ENaC is synthesized as a precursor protein that requires proteolytic cleavage to become fully active.[19] Specific proteases, such as furin, prostasin, and plasmin, cleave tracts from the extracellular domains of the α and γ subunits.[1][4] This cleavage induces a conformational change that dramatically increases the channel's open probability. This activation mechanism is a key target for indirect ENaC inhibitors that block the activity of these proteases.[4]

Experimental Protocols for Studying ENaC Inhibitors

A multi-tiered approach is used to characterize the efficacy and mechanism of potential ENaC inhibitors.

In Vitro Assays

This is the gold-standard method for measuring net ion transport across an epithelial monolayer.

  • Cell Culture: Epithelial cells (e.g., M1 mouse collecting duct cells, NCI-H441 human bronchial cells, or primary human bronchial epithelial cells) are cultured on permeable filter supports (e.g., Transwell®) until they form a confluent, electrically tight monolayer.[20][23] ENaC expression may be upregulated using dexamethasone.[23][24]

  • Procedure: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution.[25] A voltage clamp is used to maintain the transepithelial potential difference at 0 mV, and the resulting current is the short-circuit current (Isc).

  • Measurement: A baseline Isc is recorded. The ENaC inhibitor (e.g., amiloride) is then added to the apical chamber. The amiloride-sensitive current, calculated as the difference between the total Isc and the amiloride-insensitive Isc, represents the current flowing through ENaC.[26] This allows for the determination of dose-response curves and IC₅₀ values.[23]

This technique allows for the direct measurement of ion flow through individual channels.

  • Preparation: Cells expressing ENaC (e.g., stably transfected MDCK or HEK293 cells) are used.[27][28]

  • Whole-Cell Configuration: A micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped, and the total amiloride-sensitive current across the cell membrane is recorded before and after application of the inhibitor.[27]

  • Single-Channel Configuration (Inside-Out Patch): After forming a seal, the pipette is retracted to excise a small patch of membrane, with the intracellular side facing the bath solution. This allows for the study of single ENaC channel activity (conductance, open probability) and how it is affected by inhibitors applied to the extracellular side (still facing the inside of the pipette).[27]

These functional assays are particularly relevant for studying ENaC's role in the airways.

  • Water Resorption: Cell monolayers are grown on permeable supports. A known volume of liquid containing a tracer (e.g., tritiated water) is added to the apical surface. The rate of decrease in apical volume over time, measured by sampling and scintigraphy, reflects ENaC-mediated water transport. The assay is performed in the presence and absence of the inhibitor to quantify its effect.[23][24]

  • Mucociliary Clearance (MCC): In vitro MCC is measured using primary human bronchial epithelial cells grown at an air-liquid interface to form a differentiated, ciliated epithelium. Fluorescent microbeads are added to the apical surface, and their movement is tracked by time-lapse microscopy. The velocity of the beads is calculated to determine the MCC rate. The effect of an ENaC inhibitor is assessed by its ability to increase the MCC rate.[4][20]

In Vivo Models
  • Rodent Models: Rats are often used to assess the in vivo effects of ENaC inhibitors on renal function and airway liquid absorption. Following administration of the compound, urine and serum are collected to measure electrolyte levels (sodium, potassium) and biomarkers of kidney function.[20] Changes in plasma potassium can indicate systemic ENaC inhibition, a potential side effect for inhaled therapies.[9]

  • Sheep Model for Mucociliary Clearance: Sheep are a well-established large animal model for assessing MCC due to similarities with the human lung. A radio-labeled tracer (e.g., ⁹⁹mTc-sulfur colloid) is delivered to the lungs via nebulization after administration of the inhaled ENaC inhibitor. The clearance of the tracer from the lungs is monitored over time using gamma scintigraphy. An effective inhibitor will accelerate the MCC rate.[20][23]

  • Transgenic Mouse Models: Various knockout and transgenic mouse models have been developed to study the specific roles of each ENaC subunit in different tissues and disease states, such as hypertension or salt-wasting syndromes.[2] These models are invaluable for understanding the long-term physiological consequences of altered ENaC activity.

General Workflow for ENaC Inhibitor Discovery

The development of a novel ENaC inhibitor follows a structured pipeline from initial screening to preclinical validation.

G cluster_0 Discovery & Screening cluster_1 In Vitro Validation cluster_2 In Vivo & Preclinical A Compound Library (Amiloride Analogs) B High-Throughput Screen (e.g., Automated Electrophysiology) A->B Primary Screen C Hit Confirmation (Ussing Chamber, IC₅₀) B->C Hits D Lead Optimization (SAR Studies) C->D Validated Hits E Functional Assays (MCC, ASL Height) D->E Optimized Leads F In Vivo Efficacy (Sheep MCC Model) E->F Candidate Leads G Safety & Toxicology (Renal Function in Rats) F->G Efficacy Data H Preclinical Candidate Selection G->H Safety Data

References

Chemical reactivity of the pyrazine ring in 3,5-diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the pyrazine ring in this compound and its derivatives. This compound is a critical intermediate in the synthesis of various pharmaceutically active molecules, notably epithelial sodium channel (ENaC) blockers. This document elucidates the key reaction pathways, including nucleophilic aromatic substitution, and the reactivity of the exocyclic functional groups. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for chemists in the field of drug discovery and development.

Introduction: The Pyrazine Core in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound. Its structure, featuring an electron-deficient pyrazine ring substituted with two electron-donating amino groups, an electron-withdrawing carboxylic acid group, and a labile chlorine atom, gives rise to a unique and versatile reactivity profile. The pyrazine core is a common scaffold in medicinal chemistry, and understanding the reactivity of this specific molecule is paramount for the rational design and synthesis of novel therapeutic agents[1][2]. The primary focus of this guide is the reactivity of the pyrazine ring itself, which is dominated by nucleophilic aromatic substitution at the C-6 position.

Electronic Structure and General Reactivity of the Pyrazine Ring

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly at carbon atoms bearing a good leaving group.

The substituents on this compound modulate this intrinsic reactivity:

  • Amino Groups (-NH₂): These are strong electron-donating groups that increase the electron density of the ring, partially offsetting the electron-withdrawing effect of the ring nitrogens. They are activating groups and would typically direct electrophiles to ortho and para positions. However, given the already substituted nature of the ring, their primary electronic influence is in facilitating nucleophilic substitution.

  • Chloro Group (-Cl): The chlorine atom at the C-6 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the most synthetically important reaction for this molecule.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound and its esters is the displacement of the C-6 chloride by a variety of nucleophiles. This proceeds via the SNAr mechanism.

Mechanism of SNAr

The SNAr reaction is a two-step process. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.[3][4] The ring nitrogen atoms substantially enhance the reactivity of the chlorine atom towards nucleophilic displacement through a combination of inductive and mesomeric effects[4].

Caption: Generalized SNAr reaction workflow.
Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes key nucleophilic substitution reactions performed on this compound and its methyl ester. These reactions highlight the facile displacement of the C-6 chloride.

NucleophileSubstrateSolventConditionsProductYield (%)Reference
Ammonia (NH₃)Methyl 3-amino-5,6-dichloropyrazinoateDimethyl sulfoxide (DMSO)65-70 °C, 45 minMethyl 3,5-diamino-6-chloropyrazinoate91%[5]
Ammonia (NH₃)Methyl 3-amino-5,6-dichloropyrazinoateDimethyl formamide (DMF)Steam bath, 30 minMethyl 3,5-diamino-6-chloropyrazinoate78%[5]
Substituted Benzylamines3-Chloropyrazine-2-carboxamideTetrahydrofuran (THF)70 °C, 15 h (Conventional)3-(Benzylamino)pyrazine-2-carboxamides~80%[6]
Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-chloropyrazinoate

This protocol is based on the amination of a related dichloropyrazine precursor, which is a key step in producing the target molecule's ester derivative[5].

Objective: To replace a chlorine atom with an amino group via nucleophilic aromatic substitution.

Materials:

  • Methyl 3-amino-5,6-dichloropyrazinoate (1 equivalent)

  • Dry Dimethyl Sulfoxide (DMSO)

  • Dry Ammonia Gas (NH₃)

  • Ice Water

  • Acetonitrile (for recrystallization)

Procedure:

  • A 2-liter, 3-necked flask is equipped with a mechanical stirrer, thermometer, and a gas inlet tube.

  • Dry DMSO (approx. 1 liter per 0.45 mole of substrate) is added to the flask.

  • Methyl 3-amino-5,6-dichloropyrazinoate is added, and the mixture is stirred and heated to 65 °C on a steam bath until the solid is fully dissolved.

  • A stream of dry ammonia gas is bubbled into the solution, with continuous stirring, for 45 minutes while maintaining the temperature at 65-70 °C.

  • The solution is then cooled to approximately 10 °C. The admission of ammonia gas is continued for an additional 1.5 hours with stirring.

  • The reaction mixture is poured into ice water, causing a solid to precipitate.

  • The solid product is collected by filtration and dried.

  • The crude product can be purified by recrystallization from acetonitrile to yield methyl 3,5-diamino-6-chloropyrazinoate.

Expected Outcome: A crystalline solid with a melting point of 212-213 °C, with a yield of approximately 91%[5].

Electrophilic Substitution on the Pyrazine Ring

Electrophilic aromatic substitution on the carbon atoms of the pyrazine ring is generally very difficult and not a synthetically useful pathway. The π-deficient nature of the ring, further deactivated by the C-2 carboxylic acid group, makes it highly resistant to attack by electrophiles[7]. The activating influence of the two amino groups is insufficient to overcome this strong deactivation. Furthermore, the pyrazine ring in this compound has no available C-H bonds for a standard electrophilic substitution reaction to occur. Therefore, reactions with electrophiles typically occur at the exocyclic amino groups rather than the ring carbons.

Reactivity of Exocyclic Functional Groups

While the ring's reactivity is dominated by SNAr, the functional groups attached to it also possess characteristic reactivities that are crucial for creating diverse derivatives.

Functional_Group_Reactivity Synthetic Pathways from Core Molecule core 3,5-Diamino-6-chloro- pyrazine-2-carboxylic Acid nuc_sub Nucleophilic Substitution (at C-6) core->nuc_sub R-Nu ester Esterification (at -COOH) core->ester R-OH, H+ amide Amidation (at -COOH) core->amide R-NH2, Coupling Agent amine_reac Acylation / Alkylation (at -NH2) core->amine_reac Acyl Halide / Alkyl Halide prod1 C-6 Substituted Derivatives nuc_sub->prod1 prod2 Ester Derivatives ester->prod2 prod3 Amide Derivatives amide->prod3 prod4 N-Substituted Derivatives amine_reac->prod4

References

Methodological & Application

Synthesis of amiloride from 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Amiloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Amiloride, a potassium-sparing diuretic. The synthesis is a two-step process commencing with the esterification of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid to its corresponding methyl ester, followed by guanidination to yield the final product, Amiloride hydrochloride. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Amiloride is a pyrazinoylguanidine derivative that inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts of the kidneys. It is primarily used in the management of hypertension and congestive heart failure, often in combination with other diuretics. The synthesis of Amiloride from this compound is a well-established route that involves the initial activation of the carboxylic acid group via esterification, followed by the introduction of the guanidino moiety. This document outlines the detailed procedures for both synthetic steps.

Chemical Structures

Structures cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product This compound Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Amiloride

Caption: Chemical structures of key compounds in the synthesis of Amiloride.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound13564-37-5C₅H₅ClN₄O₂204.58
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate1458-01-1C₆H₇ClN₄O₂202.60
Guanidine Hydrochloride50-01-1CH₅N₃·HCl95.53
Sodium Methoxide124-41-4CH₃NaO54.02
Amiloride Hydrochloride2016-88-8C₆H₈ClN₇O·HCl266.09

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Esterification)

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add a sufficient amount of anhydrous methanol to suspend the starting material.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Step 2: Synthesis of Amiloride Hydrochloride (Guanidination)

This protocol is adapted from established methods for the synthesis of Amiloride analogs.[1]

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add guanidine hydrochloride and stir the mixture for a few minutes. A precipitate of sodium chloride will form.

  • Filter the mixture to remove the sodium chloride, and collect the filtrate containing free guanidine in a separate flask.

  • Add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate to the methanolic solution of guanidine.

  • Heat the reaction mixture on a steam bath or with a heating mantle for a period of 5 to 15 minutes.[1]

  • After heating, add water to the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.[1]

  • Cool the mixture in an ice bath to facilitate complete precipitation.

  • Collect the precipitated Amiloride hydrochloride by filtration.

  • Wash the solid product with cold water and then with a small amount of cold methanol.

  • Dry the product under vacuum to obtain Amiloride hydrochloride.

Logical Relationships and Workflows

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Guanidination Start This compound Reagents1 Methanol, H₂SO₄ (cat.) Start->Reagents1 Add Reaction1 Reflux Reagents1->Reaction1 Initiate Workup1 Neutralization & Extraction Reaction1->Workup1 Proceed to Intermediate Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Workup1->Intermediate Yields Reagents2 Guanidine, Methanol Intermediate->Reagents2 Add to Reaction2 Heat Reagents2->Reaction2 Initiate Workup2 Acidification & Precipitation Reaction2->Workup2 Proceed to FinalProduct Amiloride Hydrochloride Workup2->FinalProduct Yields

Caption: Workflow for the two-step synthesis of Amiloride Hydrochloride.

References

Application Notes and Protocols for the Synthesis of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide, commonly known as Amiloride, is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] It functions by blocking epithelial sodium channels (ENaCs) in the distal convoluted tubules and collecting ducts of the kidney, which leads to increased sodium and water excretion while retaining potassium.[1] Amiloride is a pyrazine-carbonyl-guanidine derivative.[1][2] This document provides a detailed protocol for the chemical synthesis of amiloride, primarily based on methods described in the patent literature.

Chemical Properties and Data

A summary of the key chemical properties for the final product and a critical intermediate, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is provided below.

Table 1: Physicochemical Properties of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride)

PropertyValueReference
IUPAC Name3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide[3]
Molecular FormulaC₆H₈ClN₇O[3]
Molecular Weight229.63 g/mol [3]
CAS Number2609-46-3[3]
Melting Point241 °C[4][5]

Table 2: Physicochemical Properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

PropertyValueReference
IUPAC Namemethyl 3,5-diamino-6-chloropyrazine-2-carboxylate[6]
Molecular FormulaC₆H₇ClN₄O₂[6][7]
Molecular Weight202.60 g/mol [6][7]
CAS Number1458-01-1[6][7]
Melting Point212-213 °C (recrystallized from acetonitrile)[8]

Synthesis Protocol

The synthesis of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide can be achieved through a two-step process starting from methyl 3-aminopyrazinoate. The overall workflow involves the chlorination and amination of the pyrazine ring to form the key intermediate, methyl 3,5-diamino-6-chloropyrazinoate, followed by guanidination to yield the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazinoate cluster_step2 Step 2: Synthesis of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide A Methyl 3-aminopyrazinoate B Methyl 3-amino-5,6-dichloropyrazinoate A->B  Sulfuryl Chloride,  Benzene, Reflux   C Methyl 3,5-diamino-6-chloropyrazinoate B->C  Ammonia,  DMSO, 110°C   D Methyl 3,5-diamino-6-chloropyrazinoate E N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide D->E  Methanol,  Heat   F Guanidine F->E

Caption: Overall workflow for the synthesis of Amiloride.

Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazinoate

This step involves the preparation of the key intermediate, methyl 3,5-diamino-6-chloropyrazinoate, from methyl 3-aminopyrazinoate.

Part A: Preparation of Methyl 3-amino-5,6-dichloropyrazinoate [8]

  • Suspend methyl 3-aminopyrazinoate (5 moles) in 5 liters of dry benzene.

  • While stirring under anhydrous conditions, add sulfuryl chloride (24.58 moles) over a period of 30 minutes. The temperature will rise to approximately 50°C.

  • Continue stirring for 1 hour.

  • Cautiously heat the mixture to reflux (around 60°C) and maintain reflux for 5 hours.

  • Allow the mixture to stir overnight at room temperature.

  • Remove excess sulfuryl chloride by distillation at atmospheric pressure, stopping when the vapor temperature reaches 78°C.

  • Chill the dark red mixture to 6°C.

  • Collect the resulting crystals by filtration and wash them with cold (8°C) benzene.

Part B: Preparation of Methyl 3,5-diamino-6-chloropyrazinoate [8]

  • Dissolve the methyl 3-amino-5,6-dichloropyrazinoate from the previous step in dimethyl sulfoxide (DMSO).

  • Heat the solution to 110°C until a clear solution is obtained.

  • While stirring and maintaining the temperature at 110°C, admit a stream of dry ammonia gas below the surface for 30 minutes.

  • Pour the reaction mixture into ice water (200 ml).

  • A solid will separate. Collect the solid on a funnel and dry it.

  • The resulting product is methyl 3,5-diamino-6-chloropyrazinoate. For purification, it can be recrystallized from acetonitrile, yielding a product with a melting point of 212-213°C. A yield of 78% has been reported for this step.[8]

Step 2: Synthesis of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride)

This final step involves the reaction of the intermediate with guanidine.

  • Prepare a solution of sodium methoxide (0.032 mole) in methanol (20 ml).

  • Add guanidine hydrochloride (0.035 mole) to the sodium methoxide solution with stirring at 25°C.

  • After 15 minutes, add methyl 3,5-diamino-6-chloropyrazinoate (0.007 mole).

  • Heat the mixture on a steam bath for 15 minutes.

  • Add crushed ice-water (20 ml) to the reaction mixture to precipitate the product.

  • The resulting product is N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide.

An alternative reported method involves the reaction of N-amidino-3,5-diamino-6-iodo-2-pyrazine carboxamide with cuprous chloride in hexamethylphosphoramide at 100°C for 10 minutes to yield the final product with a melting point of 241°C.[4][5]

Mechanism of Action: Signaling Pathway

Amiloride exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the late distal tubule and collecting duct of the nephron. This inhibition hyperpolarizes the luminal membrane, which in turn reduces the driving force for potassium secretion into the lumen, thus producing its potassium-sparing effect.[1]

Signaling_Pathway cluster_membrane Apical Membrane of Principal Cell cluster_lumen Tubular Lumen cluster_cell Principal Cell ENaC Epithelial Sodium Channel (ENaC) Na_cell Na+ ENaC->Na_cell ROMK Renal Outer Medullary Potassium Channel (ROMK) K_out K+ ROMK->K_out Na_in Na+ Na_in->ENaC Reabsorption K_cell K+ K_cell->ROMK Secretion Amiloride Amiloride Amiloride->ENaC  Inhibition

Caption: Mechanism of action of Amiloride on the epithelial sodium channel.

Applications

N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide is a valuable compound for researchers in several fields:

  • Pharmacology and Physiology: As a selective ENaC blocker, it is a crucial tool for studying ion transport in epithelial tissues.

  • Drug Development: The pyrazine scaffold of amiloride serves as a template for the design of new therapeutic agents, including potential anticancer drugs that target urokinase-type plasminogen activator (uPA).[9]

  • Hypertension Research: It is used in studies investigating the mechanisms of blood pressure regulation and the effects of diuretics.[1]

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the chemicals involved in this synthesis. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.

References

Application Notes and Protocols: The Use of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in the Synthesis of Epithelial Sodium Channel (ENaC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a key starting material in the synthesis of a class of drugs that act as epithelial sodium channel (ENaC) inhibitors. The pyrazine ring system is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the use of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in the synthesis of potent ENaC inhibitors, with a focus on the diuretic and antihypertensive agent, Amiloride.

Application: Synthesis of Amiloride and its Analogs

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate serves as a crucial building block for the synthesis of Amiloride (N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide) and its derivatives. These compounds are primarily known for their diuretic and potassium-sparing effects, which are achieved through the blockade of ENaC in the distal tubules of the kidney. This inhibition prevents the reabsorption of sodium ions, leading to increased water and sodium excretion, while conserving potassium.

The primary therapeutic indications for Amiloride and its analogs include:

  • Hypertension: By promoting natriuresis and diuresis, these compounds help to lower blood pressure.

  • Congestive Heart Failure: They are used to manage fluid retention (edema) associated with heart failure.

  • Cystic Fibrosis: Although not a primary treatment, ENaC inhibitors have been investigated for their potential to hydrate airway surfaces.

  • Liddle's Syndrome: A rare genetic disorder characterized by hypertension and hypokalemia, which is effectively managed by ENaC blockers.

Mechanism of Action: ENaC Blockade

The epithelial sodium channel (ENaC) is a key regulator of sodium and water homeostasis. It is a heterotrimeric protein complex located on the apical membrane of epithelial cells in various tissues, including the kidneys, lungs, and colon. The channel facilitates the passive movement of sodium ions from the luminal fluid into the cells.

Drugs synthesized from methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, such as Amiloride, act as direct blockers of the ENaC pore. By binding to the extracellular domain of the channel, they physically obstruct the passage of sodium ions. This leads to a cascade of physiological effects, particularly in the renal system, resulting in diuresis and a reduction in blood pressure.

Signaling Pathway of ENaC Inhibition

ENaC_Inhibition_Pathway Na+ Na+ ENaC ENaC Na+->ENaC Reabsorption Na_in Na+ ENaC->Na_in NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Pumped out K_out K+ ROMK ROMK K_out->ROMK Secretion NaK_ATPase->K_out Na_out Na+ NaK_ATPase->Na_out K_in K+ K_in->NaK_ATPase Amiloride Amiloride Amiloride->ENaC Blockade

Caption: Signaling pathway of ENaC inhibition by Amiloride in a renal epithelial cell.

Experimental Protocols

Synthesis of Amiloride from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol describes a representative synthesis of Amiloride.

Synthesis_Workflow Start Methyl 3,5-diamino-6- chloropyrazine-2-carboxylate Reaction Amidation Reaction (Methanol, Heat) Start->Reaction Guanidine Guanidine (from Guanidine HCl and Sodium Methoxide) Guanidine->Reaction Workup Work-up (Precipitation with water, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Amiloride (N-amidino-3,5-diamino-6- chloropyrazine-2-carboxamide) Purification->Product

Caption: General workflow for the synthesis of Amiloride.

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Preparation of Guanidine Free Base:

    • In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol.

    • To this solution, add guanidine hydrochloride (1.0 eq) in portions with stirring.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the resulting suspension to remove the precipitated sodium chloride. The filtrate contains the guanidine free base in methanol.

  • Amidation Reaction:

    • To the methanolic solution of guanidine, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 eq).

    • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water to the reaction mixture to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water and then with a small amount of cold methanol.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure Amiloride.

    • Dry the purified product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Amiloride and the properties of the starting material and product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate1458-01-1C₆H₇ClN₄O₂202.60212-215Yellow to orange powder
Amiloride2609-46-3C₆H₈ClN₇O229.63240-242Yellow crystalline powder

Table 2: Representative Reaction Parameters and Yield

ParameterValue
Starting MaterialMethyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Key ReagentGuanidine
SolventMethanol
Reaction TemperatureReflux (~65 °C)
Reaction Time2-4 hours
Typical Yield70-85%

Table 3: Analytical Data for Amiloride

Analysis TechniqueExpected Data
¹H NMR (DMSO-d₆)δ (ppm): ~7.3 (s, 2H, NH₂), ~7.8 (s, 2H, NH₂), ~8.5-9.5 (br s, 4H, guanidinium protons)
¹³C NMR (DMSO-d₆)δ (ppm): ~110-165 (pyrazine ring carbons and carbonyl carbon), ~158 (guanidinium carbon)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (C=N stretching), ~1580 (N-H bending)
Mass Spec. (ESI-MS)m/z: 230.05 [M+H]⁺

Disclaimer: The provided protocols and data are for informational and research purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.

Application Note: HPLC Analysis for Purity Determination of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity and analysis of related substances of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final drug product. This application note describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. The method is designed to be specific, accurate, and robust, making it suitable for routine quality control and stability testing.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is recommended.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (AR grade)

    • This compound reference standard

    • Hydrochloric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis. The conditions provided below are a starting point and may require optimization for specific HPLC systems and columns.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation (Summary)

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. A summary of the validation parameters is provided below.

Validation ParameterAcceptance Criteria
Specificity The peak for the main component should be free from interference from placebo and degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the target.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.
Precision (RSD) RSD for replicate injections ≤ 2.0%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the this compound sample. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

A control sample (unstressed) should be analyzed alongside the stressed samples. The chromatograms of the stressed samples should be examined for the appearance of new peaks corresponding to degradation products and for any decrease in the peak area of the main component.

Data Presentation of Forced Degradation

The results of the forced degradation studies can be summarized in a table to show the extent of degradation and the formation of impurities under different stress conditions.

Stress ConditionDegradation (%)Number of DegradantsRRT of Major Degradant
Acid Hydrolysis[Data][Data][Data]
Base Hydrolysis[Data][Data][Data]
Oxidative Degradation[Data][Data][Data]
Thermal Degradation[Data][Data][Data]
Photolytic Degradation[Data][Data][Data]

(Note: The data in this table is hypothetical and should be replaced with actual experimental results.)

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The logical flow of the HPLC analysis and method validation is depicted in the following diagram.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Purity Calculation prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system run_analysis Inject Samples & Run Analysis hplc_system->run_analysis acquire_data Acquire Chromatograms run_analysis->acquire_data process_data Integrate Peaks & Calculate Area acquire_data->process_data validation Perform Method Validation (Linearity, Accuracy, etc.) process_data->validation purity_calc Calculate Purity process_data->purity_calc report Generate Report validation->report purity_calc->report

Caption: Workflow for HPLC purity analysis.

The following diagram illustrates the decision-making process for the forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcome start Start Forced Degradation Study acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analyze_samples Analyze Stressed Samples by HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples evaluate_results Evaluate Chromatograms (Peak Purity, Degradants) analyze_samples->evaluate_results stability_indicating Method is Stability-Indicating evaluate_results->stability_indicating All peaks resolved? method_modification Modify Method evaluate_results->method_modification Co-elution observed? end End Study stability_indicating->end method_modification->analyze_samples

Caption: Forced degradation study workflow.

Conclusion

The described RP-HPLC method is suitable for the determination of purity and related substances of this compound. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The provided protocols and workflows serve as a comprehensive guide for researchers and analysts involved in the development and manufacturing of drugs containing this important intermediate.

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds integral to the fields of medicinal chemistry and drug development. The pyrazine ring is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. A thorough understanding of the molecular structure of novel pyrazine derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of these compounds.[1] This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of pyrazine derivatives, aimed at researchers, scientists, and professionals in drug development.

Principle of NMR Analysis of Pyrazine Derivatives

The chemical environment of each proton and carbon atom in a pyrazine derivative influences its resonance frequency in an NMR spectrum, resulting in a characteristic chemical shift (δ). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring generally causes the ring protons and carbons to be deshielded, leading to resonances at higher chemical shifts (downfield) compared to benzene.[2] Substituents on the pyrazine ring will further influence these chemical shifts based on their electron-donating or electron-withdrawing properties.[2]

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the substitution pattern of the pyrazine ring. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their spatial relationship.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize typical ¹H and ¹³C NMR data for pyrazine and several of its derivatives, compiled from various sources. These values can serve as a reference for the analysis of new compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Pyrazine Derivatives.

CompoundSolventH-2H-3H-5H-6Other ProtonsJ (Hz)
PyrazineCDCl₃8.59 (s)8.59 (s)8.59 (s)8.59 (s)--
2-Hydroxy-5-methylpyrazine (predicted)DMSO-d₆-7.5 - 7.7 (s)-7.8 - 8.0 (s)2.2 - 2.4 (s, -CH₃), 10.0 - 12.0 (br s, -OH)-
2,5-diphenylpyrazineCDCl₃-9.06 (s)-9.06 (s)8.05 (d, 4H), 7.46-7.53 (m, 6H)J = 7.2
2,5-bis(4-chlorophenyl)pyrazineCDCl₃-8.91 (s)-8.91 (s)8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)-
2,5-bis(4-methoxyphenyl)pyrazineCDCl₃----8.03 (d, 4H), 7.03 (d, 4H), 3.87 (s, 6H)J = 8.8
N-methylpyrazine-2-carboxamideCDCl₃-9.38 (d)8.49 (dd)8.72 (d)7.82 (br s, -NH), 3.03 (d, -CH₃)J = 1.4, 2.5, 5.1

Data compiled from references[2][3][4][5].

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrazine Derivatives.

CompoundSolventC-2C-3C-5C-6Other Carbons
PyrazineDioxane145.1145.1145.1145.1-
2-Hydroxy-5-methylpyrazine (predicted)DMSO-d₆155 - 160125 - 130140 - 145130 - 13520 - 25 (-CH₃)
2,5-diphenylpyrazineCDCl₃150.7141.2150.7141.2126.8, 129.0, 129.7, 136.3
2,5-bis(4-chlorophenyl)pyrazineCDCl₃150.5139.7150.5139.7128.2, 129.3, 134.6, 136.3
2,5-bis(4-methoxyphenyl)pyrazineCDCl₃151.0138.4151.0138.455.4, 114.3, 128.3, 129.2, 161.1
N-methylpyrazine-2-carboxamideCDCl₃147.21144.50142.55144.2826.15, 163.60

Data compiled from references[2][3][5][6].

Experimental Protocols

A standardized protocol for the NMR analysis of pyrazine derivatives is crucial for obtaining high-quality, reproducible data.

I. Sample Preparation
  • Sample Weighing : Accurately weigh 5-20 mg of the high-purity pyrazine derivative.[2]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for pyrazine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer (typically around 4-5 cm).

  • Internal Standard (Optional) : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm. In many modern spectrometers, the residual solvent peak can be used for calibration.[3]

G Figure 1: Sample Preparation Workflow A Weigh Pyrazine Derivative (5-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to 5 mm NMR Tube B->C D Add Internal Standard (Optional) C->D

Caption: Workflow for NMR Sample Preparation.

II. NMR Data Acquisition

These parameters are for a typical 400 MHz or 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.[2]

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C nuclei to ensure optimal sensitivity.

    • Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp and symmetrical peaks.[2]

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

    • Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time : 2-4 seconds.[2]

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans (ns) : 8-64, depending on the sample concentration.[2]

    • Temperature : 298 K (25 °C).[2]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]

    • Spectral Width : Approximately 200-240 ppm, centered around 120 ppm.[2]

    • Acquisition Time : 1-2 seconds.[2]

    • Relaxation Delay (d1) : 2-5 seconds.[2]

    • Number of Scans (ns) : 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

    • Temperature : 298 K (25 °C).[2]

III. NMR Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale. For ¹H NMR, use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or TMS at 0.00 ppm. For ¹³C NMR, use the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]

  • Integration : Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

G Figure 2: NMR Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Sample Preparation InstrumentSetup Instrument Setup (Lock, Tune, Shim) SamplePrep->InstrumentSetup H1_Acq ¹H NMR Acquisition InstrumentSetup->H1_Acq C13_Acq ¹³C NMR Acquisition InstrumentSetup->C13_Acq Processing Processing (FT, Phasing, Baseline) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Referencing, Integration, Peak Picking) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Overall workflow for NMR analysis.

Spectral Interpretation

The interpretation of ¹H and ¹³C NMR spectra of pyrazine derivatives involves a systematic analysis of chemical shifts, coupling patterns, and integration values.

  • ¹H NMR Spectrum :

    • Chemical Shift : The positions of the signals provide information about the electronic environment of the protons. Protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.5 ppm).[1] The presence of electron-donating groups (e.g., -OH, -NH₂, -CH₃) will shift signals upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them downfield.

    • Integration : The relative areas under the peaks correspond to the number of protons giving rise to the signal.

    • Multiplicity : The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent non-equivalent protons, as described by the n+1 rule. The coupling constants (J) can help in assigning the positions of substituents. For instance, the coupling constant between protons at positions 2 and 3 is typically around 2.5-3.0 Hz, while for those at positions 2 and 5, it is about 1.1-1.4 Hz. Protons at positions 2 and 6 do not typically show coupling (J ≈ 0 Hz).[7]

  • ¹³C NMR Spectrum :

    • Chemical Shift : The chemical shifts of carbon atoms are also sensitive to their electronic environment. Carbon atoms attached to the electronegative nitrogen atoms are deshielded and appear at higher chemical shifts (typically δ 140-160 ppm).[1] Carbons of substituent groups will appear in their characteristic regions.

    • Proton Decoupling : ¹³C NMR spectra are usually acquired with proton decoupling, meaning each unique carbon atom appears as a single line. This simplifies the spectrum and helps in counting the number of non-equivalent carbon atoms.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of pyrazine derivatives in drug discovery and development. By following standardized protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. Careful analysis of the chemical shifts, coupling constants, and integration values allows for the unambiguous determination of the molecular structure of novel pyrazine compounds, which is critical for advancing medicinal chemistry research.

References

Application Notes and Protocols for the Purification of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-6-chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the diuretic drug Amiloride. The purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on the solubility of structurally similar compounds and general principles of recrystallization.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Potential Recrystallization Solvents

While a specific solvent system for the recrystallization of this compound is not extensively reported in the literature, suitable solvents can be inferred from the solubility of its methyl ester and other similar pyrazine derivatives. The methyl ester of the target compound, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, exhibits slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] For the carboxylic acid, polar protic and aprotic solvents are likely candidates. Based on procedures for similar compounds, potential solvents for exploration include:

  • Acetic Acid: A patent for a related compound, 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester, describes recrystallization from acetic acid.[3]

  • Acetonitrile: Another pyrazine derivative has been successfully recrystallized from acetonitrile.[3]

  • Aqueous mixtures: Mixtures of water with organic solvents like ethanol or acetone can also be effective for recrystallizing polar compounds.

The selection of the optimal solvent or solvent system will require experimental screening to achieve the best balance of yield and purity.

Experimental Protocol: A General Procedure

This protocol provides a general guideline for the recrystallization of this compound. Researchers should perform small-scale trials to determine the optimal solvent and conditions.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Acetic Acid, Acetonitrile, or an aqueous mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 50 mg) of the crude compound into a test tube.

    • Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. The formation of a significant amount of crystalline solid indicates a potentially suitable solvent.

  • Recrystallization (Scale-up):

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the chosen solvent in small portions while stirring and gently heating the mixture on a hot plate.

    • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

    • If colored impurities are present, the solution can be treated with a small amount of activated charcoal at this stage. If charcoal is used, the hot solution must be filtered through a fluted filter paper to remove the charcoal before cooling.

    • Once the compound is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • After the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

    • Keep the vacuum on to pull air through the crystals and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by measuring the yield and purity of the final product. The following table provides a template for summarizing the quantitative data.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellow to brown powderLight yellow crystalline solid
Mass (g) e.g., 10.0e.g., 8.5
Purity (by HPLC, %) e.g., 95.0e.g., 99.5
Melting Point (°C) e.g., 220-225e.g., 230-232
Recovery Yield (%) -e.g., 85

Logical Workflow of the Recrystallization Procedure

Recrystallization_Workflow start Start: Crude Compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing impurities_dissolved Impurities Remain in Mother Liquor filtration->impurities_dissolved drying Dry Purified Crystals washing->drying end End: Pure Compound drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-6-chloropyrazine-2-carboxylic acid and its derivatives represent a cornerstone in the development of specific classes of therapeutic agents. This pyrazine scaffold is a privileged structure in medicinal chemistry, most notably as the key building block for the synthesis of amiloride and its analogues. These compounds are potent inhibitors of the epithelial sodium channel (ENaC), a crucial target for the management of hypertension and diseases associated with fluid and electrolyte imbalance, such as cystic fibrosis. The inherent chemical functionalities of this molecule—a pyrazine ring, amino groups, a chloro substituent, and a carboxylic acid—provide a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes on the medicinal chemistry of this compound, including its primary application as an ENaC inhibitor. It also outlines key experimental protocols for the synthesis of a lead compound and for the biological evaluation of its derivatives.

Key Application: Epithelial Sodium Channel (ENaC) Inhibition

The primary and most well-documented application of this compound derivatives is the blockade of the epithelial sodium channel (ENaC). ENaC is an ion channel that mediates sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1] Dysregulation of ENaC activity is implicated in several pathologies. For instance, overactivity of ENaC in the kidneys can lead to excessive sodium and water retention, resulting in hypertension. In the airways of cystic fibrosis patients, ENaC hyperactivity contributes to airway surface liquid dehydration and impaired mucociliary clearance.[2]

Amiloride, a derivative of this compound, is a potassium-sparing diuretic that directly blocks ENaC.[3] The development of amiloride analogues aims to improve upon its therapeutic profile, for instance, by enhancing potency and duration of action in the lungs for the treatment of cystic fibrosis.[4][5]

Signaling Pathway of ENaC Regulation

The activity of ENaC is tightly regulated by various signaling pathways, with the renin-angiotensin-aldosterone system playing a central role. The following diagram illustrates the key regulatory mechanisms of ENaC, which are important considerations in the design of inhibitors.

ENaC_Signaling_Pathway cluster_blood Bloodstream cluster_epithelial_cell Epithelial Cell Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Adrenal_Gland Adrenal Gland AngiotensinII->Adrenal_Gland stimulates Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Renin Renin ACE ACE Adrenal_Gland->Aldosterone releases SGK1 SGK1 MR->SGK1 upregulates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates (inhibits) ENaC ENaC Nedd4_2->ENaC ubiquitinates Proteasome Proteasomal Degradation ENaC->Proteasome leads to Na_ion Na+ ENaC->Na_ion influx Ub Ubiquitin Lumen Apical Membrane (Lumen) Basolateral Basolateral Membrane Amiloride Amiloride & Derivatives Amiloride->ENaC blocks

Diagram 1: Simplified ENaC Regulatory Pathway.

Quantitative Data of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of pyrazine derivatives against various biological targets. This data is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization.

Compound IDStructureTargetAssayIC50 (µM)Reference
Amiloride N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamideENaCShort-circuit current (Isc) in M-1 cells0.21[6]
Compound 1 3,5-diamino-6-chloro-N-(N-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamideENaCIsc in human bronchial epithelial cells0.023[4]
Compound 2 3,5-diamino-6-chloro-N-(N-(4-(4-(2-((2,3,4,5,6-pentahydroxyhexyl)(propyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamideENaCIsc in human bronchial epithelial cells0.015[4]
Pyrazine-Chalcone Hybrid (48) (E)-1-(4-hydroxyphenyl)-3-(4-(pyrazin-2-yl)phenyl)prop-2-en-1-oneBEL-7402 (human hepatoma cell line)Cell viability10.74[7]
Pyrazine-Flavonoid Hybrid (89) 2-(4-(pyrazin-2-yl)phenyl)-4H-chromen-4-oneMCF-7 (human breast cancer cell line)Cell viability10.43[7]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) 3-((4-methylbenzyl)amino)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvWhole-cell activity (MIC)6[6]

Experimental Protocols

Synthesis of N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride)

This protocol describes the synthesis of amiloride from its precursor, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Step 1: Preparation of Guanidine Solution

  • To a solution of sodium methoxide (2.7 g, 0.05 mol) in methanol (40 ml), add guanidine hydrochloride (5.2 g, 0.055 mol).

  • Stir the mixture for five minutes at room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the resulting guanidine solution by evaporation to a volume of approximately 20 ml.[8]

Step 2: Amidation Reaction

  • Add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (e.g., 2.03 g, 0.01 mol) to the prepared guanidine solution.

  • Heat the reaction mixture on a steam bath for ten to fifteen minutes.[8]

  • Pour the reaction mixture into water (200 ml) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of methanol.

  • Dry the product under vacuum to yield N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide.

Step 3: (Optional) Salt Formation for Purification

  • The crude product can be dissolved in boiling water.

  • Acidify the solution with hydrochloric acid to form the hydrochloride salt.

  • Cool the solution to allow for crystallization of amiloride hydrochloride.

  • Collect the crystals by filtration and dry.

In Vitro ENaC Inhibition Assay using Ussing Chamber

This protocol outlines the measurement of ENaC activity in polarized epithelial cell monolayers by recording the short-circuit current (Isc).

1. Cell Culture and Monolayer Formation:

  • Culture a suitable epithelial cell line (e.g., M-1 mouse cortical collecting duct cells or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell® inserts).

  • Allow the cells to differentiate and form a polarized monolayer with high transepithelial electrical resistance (TEER).

2. Ussing Chamber Setup:

  • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[9]

  • Fill both compartments with an appropriate physiological buffer (e.g., Ringer's solution) maintained at 37°C and gassed with 95% O2/5% CO2.[1]

3. Measurement of Short-Circuit Current (Isc):

  • Voltage-clamp the transepithelial potential to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Allow the baseline Isc to stabilize.

  • To determine the ENaC-mediated current, add a known ENaC inhibitor, such as amiloride (typically 10 µM), to the apical chamber. The resulting decrease in Isc represents the amiloride-sensitive current, which is a measure of ENaC activity.

4. IC50 Determination:

  • To determine the half-maximal inhibitory concentration (IC50) of a test compound, perform a dose-response experiment.

  • Add increasing concentrations of the test compound to the apical chamber in a stepwise manner.

  • Measure the inhibition of the amiloride-sensitive Isc at each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of novel ENaC inhibitors based on the this compound scaffold.

ENaC_Inhibitor_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start_Material 3,5-Diamino-6-chloropyrazine- 2-carboxylic acid/ester Library_Synthesis Library of Derivatives (SAR Exploration) Start_Material->Library_Synthesis HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assay) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Electrophysiology Electrophysiology Assay (Automated Patch Clamp) Hit_ID->Electrophysiology Confirmation & Potency Ussing_Chamber Ussing Chamber Assay (IC50 Determination) Electrophysiology->Ussing_Chamber Functional Assay in Polarized Cells Lead_Selection Lead Candidate Selection Ussing_Chamber->Lead_Selection ADME_Tox ADME/Toxicity Profiling Lead_Selection->ADME_Tox ADME_Tox->Library_Synthesis Feedback for New Analogs In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of CF) ADME_Tox->In_Vivo PCC Preclinical Candidate (PCC) In_Vivo->PCC

Diagram 2: Workflow for ENaC Inhibitor Discovery.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of ENaC inhibitors. The synthetic accessibility and the potential for diverse structural modifications make it an attractive starting point for drug discovery programs targeting diseases associated with aberrant sodium transport. The protocols and data presented herein provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics based on this important chemical entity.

References

Application Notes and Protocols: Synthesis and Application of Photoswitchable Amiloride Analogs for ENaC Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of photoswitchable amiloride analogs, particularly focusing on their use in studying the Epithelial Sodium Channel (ENaC). The protocols detailed below are based on established methodologies and are intended to guide researchers in the preparation and evaluation of these powerful photopharmaceutical tools.

Introduction

The Epithelial Sodium Channel (ENaC) is a crucial regulator of sodium and water homeostasis in various tissues, making it a significant target for diuretics like amiloride.[1][2] The development of photoswitchable amiloride analogs allows for the precise spatiotemporal control of ENaC activity using light, offering unprecedented opportunities to dissect its physiological and pathological roles.[1] These analogs typically incorporate a photoswitchable moiety, such as azobenzene, which undergoes reversible isomerization between two distinct geometric forms (cis and trans) upon irradiation with specific wavelengths of light. This conformational change alters the molecule's shape and, consequently, its ability to bind to and block the ENaC pore.

This document focuses on a key photoswitchable amiloride analog, referred to as Photoamiloride-1 (PA1), which has been demonstrated to be a potent and effective tool for the photocontrol of ENaC.[1]

Data Presentation

The following tables summarize the key quantitative data for photoswitchable amiloride analogs, focusing on their inhibitory potency against different ENaC isoforms.

Table 1: Inhibitory Potency (IC50) of Photoamiloride-1 (PA1) on Different ENaC Isoforms

ENaC IsoformIC50 (nM)
δβγENaC390
αβγENaC90
δ/αENaC4.3

Data obtained from commercially available PA1, referencing Schönberger et al., 2014.

Experimental Protocols

Protocol 1: Synthesis of Photoamiloride-1 (PA1)

This protocol describes a potential synthetic route for a photoswitchable amiloride analog, based on the general principles of amiloride derivatization and azobenzene synthesis.

Materials:

  • 3,5-diamino-6-chloropyrazine-2-carbonylguanidine (Amiloride)

  • 4-Amino-3-(phenyldiazenyl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of the Azobenzene Carboxylic Acid: In a round-bottom flask, dissolve 4-Amino-3-(phenyldiazenyl)benzoic acid (1 equivalent) in anhydrous DMF. Add a coupling agent such as DCC (1.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of Amiloride (1 equivalent) in anhydrous DMF. The reaction may require gentle heating or extended stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure photoswitchable amiloride analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: Photochemical Characterization of Photoswitchable Amiloride Analogs

This protocol outlines the procedure for characterizing the photochemical properties of the synthesized analogs using UV-Vis spectroscopy.

Materials:

  • Synthesized photoswitchable amiloride analog

  • Spectroscopic grade solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Light sources for isomerization (e.g., UV lamp for trans-to-cis, visible light source for cis-to-trans)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the photoswitchable amiloride analog in a suitable spectroscopic solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0.

  • Dark Adaptation: Keep the solution in the dark for a sufficient period (e.g., overnight) to ensure that the azobenzene moiety is predominantly in its thermally stable trans isomeric form.

  • trans-to-cis Isomerization:

    • Record the UV-Vis spectrum of the dark-adapted solution. This represents the spectrum of the trans isomer.

    • Irradiate the sample with UV light (typically around 365 nm) for a defined period.

    • Record the UV-Vis spectrum again. Repeat the irradiation and spectral measurement until no further changes in the spectrum are observed, indicating that a photostationary state (PSS) has been reached.

  • cis-to-trans Isomerization:

    • Take the sample from the PSS under UV light (enriched in the cis isomer).

    • Irradiate the sample with visible light (typically > 420 nm).

    • Record the UV-Vis spectrum at intervals until the spectrum returns to that of the original dark-adapted state, indicating complete back-isomerization to the trans form.

  • Data Analysis: Analyze the changes in the absorbance at the λmax of the π-π* transition (for the trans isomer) and the n-π* transition (for the cis isomer) to determine the extent and kinetics of photoisomerization.

Protocol 3: Electrophysiological Evaluation of Photoswitchable Amiloride Analogs on ENaC

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to assess the light-dependent inhibitory activity of the photoswitchable amiloride analogs on ENaC.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired ENaC subunits (e.g., α, β, γ)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Light source for photostimulation (e.g., LED, laser) coupled to the setup

  • Recording solution (e.g., ND96)

  • Synthesized photoswitchable amiloride analog

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with the cRNAs encoding the ENaC subunits. Incubate the oocytes for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two electrodes and clamp the membrane potential at a holding potential of -60 mV.

    • Record the baseline ENaC current.

  • Application of Photoswitchable Analog:

    • Perfuse the oocyte with the recording solution containing the photoswitchable amiloride analog in its dark-adapted (trans) form. Observe the inhibition of the ENaC current.

  • Photocontrol of ENaC Activity:

    • While continuously recording the current, irradiate the oocyte with UV light to induce isomerization to the cis form. Observe the change in current, which should reflect the altered inhibitory activity of the cis isomer.

    • Subsequently, irradiate the oocyte with visible light to promote back-isomerization to the trans form and observe the reversal of the current to the initial inhibited state.

    • Repeat the light application cycles to demonstrate the reversibility of the photocontrol.

  • Data Analysis: Measure the amplitude of the ENaC current under dark conditions and during irradiation with different wavelengths of light. Calculate the percentage of inhibition for each isomeric state to determine the photoswitchable efficacy. Construct dose-response curves to determine the IC50 values for each isomer.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ENaC_Photocontrol Mechanism of ENaC Photocontrol cluster_ligand Photoswitchable Amiloride Analog (PA1) cluster_channel Epithelial Sodium Channel (ENaC) trans_PA1 trans-PA1 (Active Blocker) cis_PA1 cis-PA1 (Inactive/Less Active) trans_PA1->cis_PA1 Isomerization ENaC_blocked ENaC (Blocked) No Na+ Influx trans_PA1->ENaC_blocked High Affinity Binding cis_PA1->trans_PA1 Isomerization ENaC_open ENaC (Open) Na+ Influx cis_PA1->ENaC_open Low Affinity Binding ENaC_open->ENaC_blocked ENaC_blocked->ENaC_open UV_Light UV Light (~365 nm) UV_Light->trans_PA1 Vis_Light Visible Light (>420 nm) Vis_Light->cis_PA1

Caption: Light-induced control of ENaC by a photoswitchable amiloride analog.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (Amiloride & Azobenzene Acid) Activation Carboxylic Acid Activation (e.g., DCC) Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Photoswitchable Amiloride Analog Characterization->Final_Product

Caption: A generalized workflow for the synthesis of photoswitchable amiloride analogs.

Electrophysiology_Workflow Electrophysiology Experimental Workflow Oocyte_Prep Oocyte Preparation & ENaC cRNA Injection Incubation Incubation (2-4 days) Oocyte_Prep->Incubation Recording_Setup Two-Electrode Voltage Clamp Setup Incubation->Recording_Setup Baseline Record Baseline ENaC Current Recording_Setup->Baseline Drug_Application Apply trans-Analog (Dark) Baseline->Drug_Application UV_Irradiation Irradiate with UV Light (cis-Analog) Drug_Application->UV_Irradiation Vis_Irradiation Irradiate with Visible Light (trans-Analog) UV_Irradiation->Vis_Irradiation Vis_Irradiation->UV_Irradiation Reversible Cycling Data_Analysis Analyze Current Changes & Determine IC50 Vis_Irradiation->Data_Analysis

Caption: Workflow for evaluating photoswitchable amiloride analogs using TEVC.

References

Application Notes and Protocols: Utilizing 3,5-diamino-6-chloropyrazine-2-carboxylic Acid for the Development of Novel Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-6-chloropyrazine-2-carboxylic acid is the core chemical scaffold of amiloride, a well-established potassium-sparing diuretic. Amiloride and its analogs function by inhibiting the epithelial sodium channel (ENaC) in the distal tubules of the nephron. This inhibition prevents the reabsorption of sodium ions, leading to a mild diuretic and natriuretic effect without significant potassium loss. The versatility of the pyrazine ring allows for chemical modifications at the 5- and 6-positions, enabling the development of novel analogs with altered potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis and evaluation of novel diuretics based on this scaffold.

Mechanism of Action: ENaC Inhibition

The primary molecular target for this class of diuretics is the epithelial sodium channel (ENaC). ENaC is a key regulator of sodium balance and blood pressure.[1] By blocking this channel, amiloride and its derivatives reduce the influx of sodium ions from the tubular fluid into the epithelial cells of the distal nephron. This leads to a decrease in the electrochemical gradient that drives potassium secretion, resulting in potassium retention.

ENaC_Inhibition cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitium Na+ Na+ ENaC ENaC Na+->ENaC Reabsorption Na+/K+ ATPase Na+/K+ ATPase Amiloride_Analog Amiloride Analog Amiloride_Analog->ENaC Inhibition Na+_out Na+ Na+/K+ ATPase->Na+_out 3 Na+ out K+ K+ K+->Na+/K+ ATPase 2 K+ in

Mechanism of ENaC inhibition by amiloride analogs.

Data Presentation: Structure-Activity and Pharmacokinetic Data

The following tables summarize the in-vitro potency and pharmacokinetic parameters of amiloride and several of its key analogs.

Table 1: In-Vitro ENaC Inhibitory Activity of Amiloride Analogs

CompoundSubstitutionIC50 (nM) for ENaC InhibitionReference
Amiloride-100 - 500[2]
Benzamil5-N-benzyl~10[3]
Phenamil5-N-phenyl200[4]
Ethylisopropylamiloride (EIPA)5-N-ethyl-N-isopropyl>10,000[5]
5-(N,N-hexamethylene)amiloride (HMA)5-N,N-hexamethylene-[1]
6-bromobenzamil6-bromo, 5-N-benzyl-
5-morpholino amiloride5-morpholinoNHE1 IC50 = 129[6]
5-(1,4-oxazepine) amiloride5-(1,4-oxazepine)NHE1 IC50 = 85[6]

Table 2: Pharmacokinetic Parameters of Amiloride and Analogs in Rats

CompoundOral Bioavailability (%)Plasma Half-life (t½)Plasma ClearanceReference
Amiloride~506-9 hours-[7]
Ethylisopropylamiloride (EIPA)-31.2 ± 2.5 min (mice)-
5-(N,N-hexamethylene)amiloride (HMA)-39.3 ± 7.9 min (mice)-

Experimental Protocols

Synthesis Protocols

The synthesis of novel diuretics based on the this compound scaffold generally involves the modification of the 5-amino group.

Synthesis_Workflow start Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate step1 Guanidination start->step1 step2 Amiloride (3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide) step1->step2 step3 Optional: N-alkylation/arylation of 5-amino group step2->step3 end Novel Amiloride Analogs step3->end

General synthesis workflow for amiloride analogs.

Protocol 1: Synthesis of Amiloride (N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide)

This protocol describes the synthesis of amiloride from methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Crushed ice

  • Water

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add guanidine hydrochloride to the sodium methoxide solution and stir.

  • Add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate to the reaction mixture.

  • Heat the mixture on a steam bath.

  • Add crushed ice and water to precipitate the product.

  • Acidify with hydrochloric acid to yield N-amidino-3,5-diamino-6-methylthio-2-pyrazinecarboxamide hydrochloride.

Protocol 2: Synthesis of 5-N-Substituted Amiloride Analogs

This protocol outlines a general method for the synthesis of 5-N-substituted amiloride analogs.

Materials:

  • Amiloride

  • Appropriate alkyl or aryl halide

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide)

Procedure:

  • Dissolve amiloride in the anhydrous solvent.

  • Add the base to the solution to deprotonate the 5-amino group.

  • Add the alkyl or aryl halide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

In-Vitro Evaluation of ENaC Inhibition

Protocol 3: Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[8] This protocol details its use for evaluating ENaC inhibitors.

Ussing_Chamber_Workflow start Prepare epithelial cell monolayer step1 Mount monolayer in Ussing chamber start->step1 step2 Equilibrate and measure baseline short-circuit current (Isc) step1->step2 step3 Add test compound to apical side step2->step3 step4 Measure change in Isc step3->step4 step5 Add amiloride (positive control) to confirm ENaC-mediated current step4->step5 end Determine IC50 of test compound step5->end

Workflow for Ussing chamber ENaC inhibition assay.

Materials:

  • Epithelial cell line expressing ENaC (e.g., mpkCCD cells) grown on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution

  • Test compounds and amiloride (positive control)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Culture the epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Maintain the temperature at 37°C and continuously gas the solutions.

  • Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc), which represents the net ion transport.

  • Allow the baseline Isc to stabilize.

  • Add the test compound at various concentrations to the apical chamber.

  • Record the change in Isc. A decrease in Isc indicates inhibition of sodium transport.

  • After testing the compound, add a saturating concentration of amiloride to the apical chamber to determine the total ENaC-mediated current.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In-Vivo Evaluation of Diuretic Activity

Protocol 4: Diuretic Activity Screening in a Rat Model

This protocol describes a standard method for evaluating the diuretic, natriuretic, and kaliuretic effects of test compounds in rats using metabolic cages.[6]

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

  • Test compounds

  • Standard diuretic (e.g., furosemide or hydrochlorothiazide)

  • Oral gavage needles

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes

Procedure:

  • House the rats in individual metabolic cages for acclimatization for at least 24 hours before the experiment. Provide free access to food and water.

  • On the day of the experiment, withhold food but allow free access to water for 18 hours prior to dosing.[6]

  • Group the animals (n=6 per group) for vehicle control, standard diuretic, and different doses of the test compound.

  • Administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration.

  • Immediately after the saline load, administer the vehicle, standard diuretic, or test compound orally by gavage.

  • Place the animals back into the metabolic cages.

  • Collect urine at specified time intervals (e.g., 0-6 hours and 6-24 hours).

  • Measure the total volume of urine for each animal at each time point.

  • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the total excretion of urine, Na+, and K+ for each group.

  • Evaluate the diuretic activity (increase in urine volume), natriuretic activity (increase in Na+ excretion), and kaliuretic activity (change in K+ excretion) compared to the vehicle control group. A good potassium-sparing diuretic will show significant diuretic and natriuretic effects with minimal or no increase in kaliuretic activity.

Conclusion

The this compound scaffold provides a robust platform for the development of novel diuretic agents targeting the epithelial sodium channel. The protocols outlined in these application notes offer a comprehensive guide for the synthesis and evaluation of new chemical entities. By systematically modifying the core structure and assessing the resulting compounds using the described in-vitro and in-vivo assays, researchers can identify promising candidates with improved therapeutic profiles for the management of hypertension and edematous states.

References

Troubleshooting & Optimization

Improving the yield of amiloride synthesis from its precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of amiloride from its precursors, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for amiloride?

A1: Amiloride is typically synthesized through the guanidinylation of a pyrazine precursor. The most common route involves the reaction of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with guanidine. This reaction is usually carried out in the presence of a base in an alcoholic solvent.

Q2: What are the key precursors for amiloride synthesis?

A2: The primary precursors are:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This is the core pyrazine ring structure.

  • Guanidine hydrochloride: This provides the guanidinium group that is crucial for amiloride's biological activity. A base is required to generate free guanidine from its hydrochloride salt.

Q3: What are the critical parameters affecting the yield of amiloride synthesis?

A3: Several factors can significantly influence the final yield of amiloride. These include:

  • Reaction Temperature: The temperature at which the reaction is conducted can affect the reaction rate and the formation of byproducts.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for the efficient formation of free guanidine and for promoting the desired reaction pathway.

  • Molar Ratios of Reactants: The stoichiometry of the pyrazine precursor, guanidine, and the base can impact the conversion rate and minimize side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times may lead to degradation or side product formation.

  • Purification Method: The efficiency of the purification process, typically recrystallization, directly impacts the isolated yield and purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during amiloride synthesis.

Low Yield

Problem: The isolated yield of amiloride is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction Verify Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. Increase Reaction Time: If the reaction is incomplete, consider extending the reaction time. However, be cautious of potential side reactions with prolonged heating. Optimize Temperature: Ensure the reaction is conducted at the optimal temperature. For the guanidinylation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a steam bath is often used.
Inefficient Guanidine Formation Choice of Base: Sodium methoxide is a commonly used base to generate free guanidine from guanidine hydrochloride. Ensure the base is fresh and of high purity. Consider exploring other alkoxide bases. Molar Ratio of Base: Use a slight excess of the base relative to guanidine hydrochloride to ensure complete conversion to free guanidine. A common ratio is approximately 1.1 to 1.2 equivalents of base to 1 equivalent of guanidine hydrochloride.
Side Reactions Hydrolysis of the Ester: The methyl ester precursor can undergo hydrolysis, especially in the presence of moisture and base. Ensure all reactants and solvents are anhydrous. Formation of Oligomeric Byproducts: Sub-optimal reactant concentrations or temperatures can lead to the formation of polymeric impurities. Maintain appropriate stoichiometry and temperature control.
Product Loss During Workup and Purification Precipitation: Amiloride is often precipitated from the reaction mixture by the addition of water. Ensure the precipitation is complete by cooling the mixture in an ice bath. Washing: Wash the crude product with a minimal amount of cold solvent to remove impurities without significant loss of the desired product. Recrystallization: Select an appropriate solvent system for recrystallization to maximize recovery. A common system is a mixture of ethanol and water.
Product Purity Issues

Problem: The final amiloride product is impure, as indicated by analytical techniques (e.g., HPLC, NMR).

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Removal of Starting Materials Optimize Purification: Refine the recrystallization process. This may involve using a different solvent system or performing multiple recrystallizations. Column chromatography can also be employed for purification if necessary.
Presence of Side Products Identify Impurities: Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their structure and origin. This can help in identifying the specific side reactions occurring. Modify Reaction Conditions: Once the side reactions are understood, adjust the reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Solvent Contamination Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process.

Experimental Protocols

Synthesis of Amiloride from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol is a general guideline based on typical laboratory procedures. Optimization may be required based on specific experimental conditions and desired scale.

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Anhydrous Methanol

  • Deionized Water

Procedure:

  • Preparation of Guanidine Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. To this, add sodium methoxide with stirring. Then, add guanidine hydrochloride to the solution. Stir the mixture at room temperature for approximately 15-30 minutes to allow for the formation of free guanidine and the precipitation of sodium chloride.

  • Reaction: To the guanidine solution, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

  • Heating: Heat the reaction mixture using a steam bath or an oil bath set to an appropriate temperature (e.g., 65-75 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add crushed ice or cold water to the reaction mixture to precipitate the crude amiloride.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water and then with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Drying: Dry the crude product under vacuum.

Purification of Amiloride by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude amiloride in a minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified amiloride crystals under vacuum.

Data Presentation

The following table summarizes hypothetical data on the effect of different bases and solvents on the yield of amiloride. This data is for illustrative purposes to guide optimization efforts.

ExperimentBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Methoxide (1.1)Methanol65475
2Sodium Methoxide (1.1)Ethanol78472
3Sodium Ethoxide (1.1)Ethanol78478
4Potassium tert-butoxide (1.1)tert-Butanol82665
5Sodium Methoxide (1.5)Methanol65478
6Sodium Methoxide (1.1)Methanol80270

Visualizations

Amiloride_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product precursor Methyl 3,5-diamino-6- chloropyrazine-2-carboxylate reaction Guanidinylation in Anhydrous Alcohol precursor->reaction guanidine Guanidine Hydrochloride guanidine->reaction base Base (e.g., NaOMe) base->reaction precipitation Precipitation (with water) reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying amiloride Pure Amiloride drying->amiloride

Caption: Experimental workflow for the synthesis and purification of amiloride.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Amiloride Yield check_completion Reaction Incomplete? start->check_completion check_purity Crude Product Impure? start->check_purity check_loss Significant Loss During Workup? start->check_loss optimize_reaction Optimize Reaction: - Time - Temperature - Stoichiometry check_completion->optimize_reaction optimize_base Optimize Base: - Type - Equivalents check_completion->optimize_base minimize_sides Minimize Side Reactions: - Anhydrous Conditions check_purity->minimize_sides optimize_purification Optimize Purification: - Recrystallization Solvent - Number of Cycles check_purity->optimize_purification optimize_workup Optimize Workup: - Precipitation Conditions - Washing Solvent check_loss->optimize_workup check_loss->optimize_purification

Caption: Logical workflow for troubleshooting low amiloride yield.

Technical Support Center: Purification of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities often originate from the synthesis process. Since this compound is a known related compound of the drug Amiloride (specifically, Amiloride EP Impurity B), its impurities are linked to the synthetic route of Amiloride.[1] A likely final step in the synthesis of the target carboxylic acid is the hydrolysis of its methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (known as Amiloride EP Impurity A).[2] Therefore, the primary impurity is often the unreacted methyl ester. Other potential impurities can arise from preceding steps, such as incompletely chlorinated pyrazine precursors.

Q2: What are the main challenges in the purification of this compound?

A2: The main challenges in purifying this compound include:

  • Removing structurally similar impurities: The starting material for the likely final synthesis step, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is structurally very similar to the final product, which can make separation by simple crystallization challenging.

  • Limited solubility: While specific solubility data is scarce, related compounds suggest that the carboxylic acid may have limited solubility in common organic solvents, complicating recrystallization. The methyl ester is slightly soluble in DMSO and Methanol.

  • Potential for degradation: The amino and chloro substituents on the pyrazine ring may be sensitive to harsh purification conditions, such as high temperatures or extreme pH, potentially leading to degradation products.

Q3: Which purification techniques are most effective for this compound?

A3: A combination of techniques is generally most effective:

  • Acid-Base Extraction: This is a powerful method to separate the target carboxylic acid from neutral impurities like the unreacted methyl ester. By dissolving the crude product in a basic aqueous solution, the carboxylic acid forms a water-soluble salt, while the neutral ester remains in an organic phase. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and often requires screening. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures like toluene/petroleum ether.

  • Activated Carbon Treatment: If the product is discolored (e.g., yellow or brown), treatment with activated charcoal during recrystallization can help remove colored impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after acid-base extraction Incorrect pH during extraction or precipitation.Ensure the pH of the aqueous solution is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate and dissolve the acid. For precipitation, acidify to a pH at least 2 units below the pKa to ensure complete protonation and precipitation. Use a pH meter for accurate measurements.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is an oil or fails to crystallize during recrystallization The chosen solvent is too good a solvent, or the solution is supersaturated with impurities.Try a different solvent or a solvent mixture. If the compound "oils out," try adding a small amount of a solvent in which it is less soluble (an anti-solvent) to the hot solution. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Product remains colored (yellow/brown) after purification Presence of colored, non-polar impurities.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.
Incomplete removal of the methyl ester starting material Inefficient acid-base extraction.Perform the acid-base extraction multiple times with fresh solvent to ensure complete separation of the neutral ester from the acidic product. Monitor the purity of the organic and aqueous layers by TLC or HPLC.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₅ClN₄O₂
Molecular Weight188.57 g/mol
Melting Point212-213 °C
AppearancePowder or liquid

Table 2: Potential Impurities in the Synthesis of this compound

Impurity NameStructureLikely Origin
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateIncomplete hydrolysis of the methyl ester.
3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl esterPrecursor to the methyl ester; incomplete amination.
Other chlorinated pyrazine derivativesVarying structuresSide reactions during the chlorination steps in the synthesis of precursors.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like the methyl ester starting material.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer as its sodium salt, while neutral impurities will remain in the organic (top) layer.

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid product obtained from acid-base extraction or for cases where the primary impurities are not neutral.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Potential solvents to screen include water, ethanol, methanol, or mixtures such as ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product (Acid + Methyl Ester) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract organic_layer Organic Layer (Methyl Ester) extract->organic_layer Neutral Impurities aqueous_layer Aqueous Layer (Carboxylate Salt) extract->aqueous_layer Acidic Product acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_acid Pure Carboxylic Acid filter_dry->pure_acid recrystallize Recrystallize (Optional) pure_acid->recrystallize Further Purification

Caption: Experimental workflow for purification.

troubleshooting_logic Troubleshooting Logic for Low Recrystallization Yield start Low Yield after Recrystallization check_solubility Was a large volume of solvent used? start->check_solubility check_cooling Was the solution cooled too quickly? start->check_cooling check_purity Is the crude material highly impure? start->check_purity solution1 Use minimum amount of hot solvent. check_solubility->solution1 Yes solution2 Allow slow cooling to room temperature before using an ice bath. check_cooling->solution2 Yes solution3 Perform pre-purification (e.g., acid-base extraction) before recrystallization. check_purity->solution3 Yes

Caption: Troubleshooting low recrystallization yield.

References

Stability and degradation of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is recommended.[2] During handling, use personal protective equipment (gloves, eye shields, dust mask), and operate within a chemical fume hood to avoid dust formation and inhalation.[3][4] The compound should be kept away from heat, sparks, and open flames.[3]

Q2: What are the known chemical incompatibilities of this compound?

A2: The compound is incompatible with strong oxidizing agents.[2][5] Contact with such agents should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the physical and chemical properties of this compound?

A3: The key properties are summarized in the table below. Note that some data pertains to the closely related methyl ester, a common synthetic precursor.

PropertyValueSource
Chemical Formula C₅H₅ClN₄O₂-
Molecular Weight 188.57 g/mol -
Appearance Light Brown to Brown Solid[2]
Melting Point 211-215 °C (for Methyl Ester)[2][6]
Solubility Slightly soluble in DMSO and Methanol (for Methyl Ester)[2]
CAS Number 4878-36-8[3]

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS hazard statements, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7] It is also harmful if swallowed.[3] Standard safety precautions, including the use of appropriate personal protective equipment, are essential during handling.[1]

Troubleshooting Guide

Q5: My experimental results (e.g., HPLC, NMR) are inconsistent or show unexpected peaks. Could compound degradation be the cause?

A5: Yes, inconsistent results and the appearance of extraneous peaks in analytical data are common indicators of compound degradation. Degradation can be triggered by improper storage, handling, or exposure to incompatible substances or harsh experimental conditions (e.g., extreme pH, high temperature, light). Follow the troubleshooting workflow below to investigate the issue.

G A Inconsistent Results or Unexpected Peaks Observed B Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Review Experimental Protocol (Solvents, pH, Temp, Reagents) A->C D Analyze a Fresh or Reference Standard Sample B->D C->D E Do results match expected profile? D->E F Issue likely related to experimental procedure or matrix effects. E->F  Yes G Degradation of the compound is highly probable. E->G  No H Proceed with Forced Degradation Studies (See Protocol Q6) G->H G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, RT & 80°C) A->B C Base Hydrolysis (0.1 M NaOH, RT & 80°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B conditions) A->F G Withdraw Aliquots at Time Points (e.g., 2, 8, 24, 48h) B->G C->G D->G E->G F->G H Neutralize (if needed) and Dilute to Working Concentration G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Characterize Degradants (Mass Spec, NMR) I->J G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Products A 3,5-Diamino-6-chloropyrazine- 2-carboxylic acid B Hydrolysis of Chlorine (Acid/Base/Heat) A->B H₂O C Deamination (Oxidative/Photolytic) A->C [O] or hν D Decarboxylation (Heat/Photolytic) A->D Δ or hν E 3,5-Diamino-6-hydroxypyrazine- 2-carboxylic acid B->E F Hydroxy-diamino or Chloro-amino Pyrazine Derivatives C->F G 3,5-Diamino-6-chloropyrazine D->G

References

Technical Support Center: Overcoming Poor Solubility of Pyrazine Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the common challenge of poor solubility of pyrazine compounds during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine starting materials or intermediates precipitating out of the reaction mixture?

A1: Precipitation during a reaction is a common indicator that the solvent system is unable to maintain the solubility of the reactants as the reaction progresses. This can be due to several factors:

  • Change in Polarity: The polarity of the reaction mixture may change as reactants are consumed and products are formed, leading to a decrease in the solubility of a particular species.

  • Temperature Effects: Many pyrazine syntheses are sensitive to temperature. If the reaction is cooled or if there are significant temperature fluctuations, the solubility of your compounds may decrease, causing them to crash out of solution.[1]

  • Concentration Issues: As the reaction proceeds, the concentration of a starting material may drop to a level where it is no longer soluble, especially if it was initially near its saturation point.

Q2: My pyrazine synthesis is resulting in a low yield. Could poor solubility be the cause?

A2: Absolutely. Poor solubility is a frequent contributor to low yields in pyrazine synthesis.[1] Here’s how:

  • Incomplete Reactions: If a reactant precipitates, it is no longer in the solution phase to react, leading to an incomplete reaction and consequently, a lower yield of the desired product.

  • Side Reactions: When starting materials are not fully dissolved, side reactions can be favored, consuming the reactants and reducing the formation of the target pyrazine derivative.

  • Difficult Purification: Poor solubility can complicate the work-up and purification process, leading to product loss during extraction, filtration, or chromatography.[2]

Q3: How does the pH of the reaction medium affect the solubility of my pyrazine compound?

A3: The pH of the medium can significantly influence the solubility of pyrazine compounds, especially those with acidic or basic functional groups. Pyrazine itself is a weak base and can be protonated in acidic solutions to form a more soluble pyrazinium ion. For pyrazine derivatives with carboxylic acid groups, such as 5-hydroxypyrazine-2-carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt.[3] Conversely, for basic pyrazine derivatives, lowering the pH can increase their solubility.

Q4: I am struggling with purifying my pyrazine product by recrystallization. What are some common issues?

A4: Recrystallization is a powerful purification technique, but it can be challenging with pyrazine compounds. Common problems include:

  • "Oiling out": The compound comes out of solution as a liquid instead of forming solid crystals. This often happens if the solution is too concentrated or cooled too quickly.[4]

  • Poor Crystal Formation: The compound may precipitate as an amorphous solid instead of well-defined crystals, which can trap impurities. This can be due to the choice of solvent or a rapid cooling rate.[5]

  • Low Recovery: Using too much solvent will result in a significant portion of your product remaining in the mother liquor, leading to a low yield.[4]

Troubleshooting Guides

This section provides solutions to specific solubility-related problems you might encounter during the synthesis of pyrazine derivatives.

Problem Potential Cause Suggested Solution
Starting material or intermediate precipitates during the reaction. The compound's solubility limit is exceeded in the chosen solvent.1. Add a co-solvent: Introduce a miscible solvent in which the compound has higher solubility. Common co-solvents include ethanol, propylene glycol, and DMSO.[] 2. Increase the reaction temperature: If the compound's solubility increases with temperature, carefully raising the reaction temperature might keep it in solution. However, be mindful of potential side reactions or degradation at higher temperatures. 3. Run the reaction at a lower concentration: Diluting the reaction mixture can help to keep all components dissolved.
Low yield of the desired pyrazine product. Incomplete reaction due to poor solubility of reactants.1. Screen different solvents: Test the solubility of your starting materials in a range of solvents to find a more suitable one for your reaction. 2. Optimize reaction conditions: Systematically adjust the temperature, concentration, and stirring rate to improve solubility and reaction kinetics.[7] 3. Use a phase-transfer catalyst: If you have a two-phase system, a phase-transfer catalyst can help bring the reactants together.
Difficulty dissolving a pyrazine carboxylic acid for a reaction or analysis. The compound is in its less soluble, neutral form.Adjust the pH: Add a base (e.g., sodium hydroxide, triethylamine) to the aqueous solution to deprotonate the carboxylic acid group, which will significantly increase its solubility.[8] The solution can then be re-acidified if necessary for the subsequent reaction step.
The pyrazine product "oils out" during recrystallization. The solution is too supersaturated, or the cooling rate is too fast.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to reduce the saturation. 3. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]
Final pyrazine product has poor aqueous solubility for biological assays. The pyrazine core is inherently hydrophobic.1. Formulate with co-solvents: Use a mixture of water and a water-miscible organic solvent like DMSO or ethanol. 2. pH adjustment: If the compound has ionizable groups, adjust the pH of the buffer to maximize its solubility.[3] 3. Structural modification: In the drug development phase, consider adding polar functional groups or using techniques like PEGylation to enhance aqueous solubility.

Data Presentation

Table 1: Solubility of Pyrazine and Selected Derivatives in Common Organic Solvents
CompoundSolventTemperature (°C)Solubility
Pyrazine WaterRoom Temp~1.0 g/100 mL
MethanolRoom Temp~20 g/100 mL
BenzeneRoom Temp~5 g/100 mL
Tetrahydrofuran (THF)Room Temp~15 g/100 mL
HexaneRoom TempVery low (mg/100 mL range)
Acetylpyrazine Dimethyl Sulfoxide (DMSO)Room Temp100 mg/mL
Ethanol (95%)Room Temp50 mg/mL
Tetramethylpyrazine Water204 g/L
Ethanol-Very soluble
Propylene Glycol-Soluble
2-Chloropyrazine Water25 (est.)26.5 g/L
Alcohol-Soluble
2-Aminopyrazine Dimethylformamide (DMF)-20 mg/mL
Dimethyl Sulfoxide (DMSO)-20 mg/mL
Ethanol-20 mg/mL
PBS (pH 7.2)-10 mg/mL
Pyrazine-2-carboxylic acid Water-Generally soluble
Ethanol-Soluble
Acetone-Soluble
Dimethyl Sulfoxide (DMSO)-Soluble
Hexane-Low to negligible
Toluene-Low to negligible

Note: "Room Temperature" is not precisely defined in all sources. Data is aggregated from multiple sources for comparison.[1][9][10][11][12][13][14]

Table 2: Mole Fraction Solubility of Tetramethylpyrazine in Various Solvents at Different Temperatures
Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolAcetoneAcetonitrile
273.15 0.08890.07680.06780.06140.05730.13310.1654
283.15 0.10640.09270.08260.07540.07090.16040.2079
293.15 0.12690.11160.10040.09230.08720.19210.2585
303.15 0.15110.13400.12170.11270.10690.22900.3188
313.15 0.17970.16060.14730.13730.13070.27200.3905

Data adapted from the Journal of Chemical & Engineering Data.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility Using a Co-solvent System

This protocol describes a general method for identifying an effective co-solvent system to overcome solubility issues during a pyrazine synthesis reaction.

Objective: To find a suitable co-solvent mixture that keeps all reactants and intermediates in solution throughout the reaction.

Materials:

  • Pyrazine starting material(s)

  • Primary reaction solvent (in which solubility is limited)

  • A selection of miscible co-solvents with different polarities (e.g., ethanol, isopropanol, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Small scale reaction vessels (e.g., vials or small round-bottom flasks)

Methodology:

  • Solubility Screening:

    • To a series of vials, add a small, known amount of the poorly soluble starting material.

    • Add a fixed volume of the primary reaction solvent to each vial.

    • To each vial, add increasing volumes of a different co-solvent and observe the solubility at the intended reaction temperature. Note the approximate ratio of primary solvent to co-solvent required for complete dissolution.

  • Test Reaction:

    • Based on the screening results, choose the most promising co-solvent(s).

    • Set up a small-scale test reaction using the identified co-solvent mixture.

    • Run the reaction under the desired conditions, periodically observing for any precipitation.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) to ensure the co-solvent does not negatively impact the reaction outcome.

  • Optimization:

    • If precipitation still occurs, adjust the ratio of the co-solvents or try a different co-solvent combination.

    • If the reaction is sluggish, consider that the co-solvent may be affecting the reaction rate and further optimization of other parameters (e.g., catalyst loading, temperature) may be necessary.

Protocol 2: pH Adjustment for Solubilizing a Pyrazine Carboxylic Acid

This protocol outlines the steps to increase the aqueous solubility of a pyrazine derivative containing a carboxylic acid functional group.

Objective: To dissolve a poorly water-soluble pyrazine carboxylic acid by converting it to its more soluble salt form.

Materials:

  • Pyrazine carboxylic acid

  • Deionized water

  • A suitable base (e.g., 1 M sodium hydroxide, triethylamine)

  • pH meter or pH paper

  • Stir plate and stir bar

Methodology:

  • Suspension: Add the desired amount of the pyrazine carboxylic acid to a volume of deionized water. The compound will likely not fully dissolve, forming a suspension.

  • Basification: While stirring, add the base dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution. As the base is added, the carboxylic acid will be deprotonated, and the solid will begin to dissolve.

  • Dissolution: Continue adding the base until all the solid has dissolved and the solution is clear. Record the final pH.

  • Application: The resulting aqueous solution of the pyrazine carboxylate salt can now be used for subsequent experiments. If the neutral form is required for a later step, the solution can be carefully re-acidified, which will likely cause the compound to precipitate.

Protocol 3: Two-Solvent Recrystallization for Purification

This protocol is for the purification of a solid pyrazine derivative when a single solvent is not ideal for recrystallization.

Objective: To purify a solid pyrazine compound by dissolving it in a "good" solvent at an elevated temperature and inducing crystallization by the addition of a "poor" solvent.

Materials:

  • Crude solid pyrazine derivative

  • A "good" solvent in which the compound is soluble at high temperatures.

  • A "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent. (e.g., ethanol/water, ethyl acetate/hexane).[4]

  • Erlenmeyer flask, heat source, and filtration apparatus.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazine in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum.

Visualizations

Synthesis_Troubleshooting_Flowchart start Low Yield or Reaction Failure check_solubility Are all starting materials fully dissolved? start->check_solubility precipitation Is there precipitation during the reaction? check_solubility->precipitation Yes solution_dissolve Increase Solubility: - Use a co-solvent - Increase temperature - Decrease concentration check_solubility->solution_dissolve No other_issues Investigate other issues: - Reaction kinetics - Catalyst activity - Purity of reagents precipitation->other_issues No solution_precip Maintain Solubility: - Add co-solvent - Maintain higher temperature - Check for product precipitation precipitation->solution_precip Yes dissolved_yes Yes dissolved_no No precip_yes Yes precip_no No

Caption: A troubleshooting workflow for addressing synthesis issues related to poor solubility.

Solubility_Enhancement_Workflow cluster_screening Solubility Screening cluster_optimization Optimization start Poorly Soluble Pyrazine Compound solvent_screen Solvent Screening (e.g., alcohols, ethers, esters) start->solvent_screen Evaluate cosolvent_screen Co-solvent Screening (e.g., THF/water, EtOH/hexane) start->cosolvent_screen Evaluate ph_screen pH Adjustment (for ionizable compounds) start->ph_screen Evaluate temp_study Temperature Effect Study solvent_screen->temp_study cosolvent_screen->temp_study ph_screen->temp_study concentration_study Concentration Optimization temp_study->concentration_study end_goal Optimized Solubilization Strategy concentration_study->end_goal

Caption: An experimental workflow for developing a solubility enhancement strategy.

Pyrazinamide_Mechanism cluster_mycobacterium Mycobacterium tuberculosis cluster_targets Cellular Targets PZA Pyrazinamide (PZA) PZA_in PZA (in cell) PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PncA Pyrazinamidase (PncA) POA_in POA (in cell) PncA->POA_in PZA_in->PncA hydrolysis membrane Disrupts Membrane Potential & Transport POA_in->membrane fas1 Inhibits Fatty Acid Synthase I (FAS-I) POA_in->fas1 ph Disrupts pH Homeostasis POA_in->ph cell_death Bacterial Cell Death membrane->cell_death fas1->cell_death ph->cell_death

References

Technical Support Center: Amiloride Synthesis and Impurity Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of amiloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the identification and characterization of impurities in amiloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in the synthesis of amiloride?

A1: Impurities in amiloride can be broadly categorized into four main types:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities arise from the degradation of the amiloride drug substance under various conditions such as exposure to acid, base, light, heat, or oxidizing agents. Known degradation pathways include the hydrolysis and oxidative degradation of the pyrazine and guanidine parts of the molecule.[1]

  • Synthetic Intermediates: These are molecules that are formed as part of the reaction sequence but are not fully converted to the final amiloride product.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.

Q2: What are the key identified impurities of amiloride?

A2: Several key impurities have been identified and are often monitored during quality control. These include:

  • Amiloride Related Compound A (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate): A common process-related impurity.

  • Amiloride EP Impurity A, B, and C: These are specific impurities listed in the European Pharmacopoeia.

  • Amiloride 5-Desamino Impurity: A potential degradation product or by-product.

A summary of some of the well-characterized impurities is provided in the table below.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Amiloride Related Compound A1458-01-1C₆H₇ClN₄O₂202.60
Amiloride EP Impurity B4878-36-8C₅H₅ClN₄O₂188.57
Amiloride EP Impurity C (Free Base)76599-74-1C₆H₇ClN₆O₂230.61
Amiloride 5-Desamino Impurity1203-87-8C₆H₇ClN₆O214.61
6-Chloro-3,5-diamino-2-pyrazinecarboxamide14236-57-8C₅H₆ClN₅O187.59
3-Amino-5,6-dichloro-N-(diaminomethylene)pyrazine-2-carboxamide76599-75-2C₆H₆Cl₂N₆O249.06

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying amiloride and its impurities. Below are some common issues and their solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Incompatible Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to broad or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Secondary Interactions: The basic nature of the guanidinium group in amiloride can lead to interactions with acidic silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Use a mobile phase with a suitable pH to ensure amiloride is in a consistent ionic state. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the active sites on the stationary phase.

  • Possible Cause 4: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Problem 2: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention times.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis.

Problem 3: Ghost Peaks

  • Possible Cause 1: Impurities in the Mobile Phase: Contaminants in the solvents or additives can appear as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Possible Cause 2: Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash procedure in the autosampler. Inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Impurity Profiling by RP-HPLC

This protocol provides a general method for the separation of amiloride and its related substances. Method optimization may be required depending on the specific impurities of interest.

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and acetonitrile. The pH of the aqueous buffer is typically adjusted to around 3.0-4.0 with phosphoric acid. A common ratio is 90:10 (aqueous:acetonitrile). The addition of an ion-pairing agent or a competing base like triethylamine may be beneficial.
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 260 nm or 285 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30 °C

Sample Preparation

  • Accurately weigh and dissolve the amiloride sample in a suitable diluent (e.g., a mixture of water and acetonitrile or the mobile phase itself) to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the amiloride sample in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve the amiloride sample in 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified period. Neutralize the solution before analysis.
Oxidative Degradation Treat the amiloride sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.
Thermal Degradation Expose the solid amiloride sample to dry heat in an oven at a high temperature (e.g., 105 °C) for a defined duration. Dissolve the stressed sample in a suitable solvent for analysis.
Photolytic Degradation Expose a solution of amiloride to UV light (e.g., in a photostability chamber) for an extended period. A control sample should be kept in the dark under the same conditions.

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities in amiloride synthesis.

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Detection & Isolation cluster_2 Characterization & Control Amiloride_Synthesis Amiloride Synthesis Crude_Analysis Initial Purity Assessment (e.g., HPLC) Amiloride_Synthesis->Crude_Analysis Impurity_Profiling Impurity Profiling (HPLC/UPLC) Crude_Analysis->Impurity_Profiling Isolation Impurity Isolation (e.g., Prep-HPLC) Impurity_Profiling->Isolation If unknown impurity > threshold Forced_Degradation Forced Degradation Studies Forced_Degradation->Impurity_Profiling Structure_Elucidation Structure Elucidation (MS, NMR) Isolation->Structure_Elucidation Method_Validation Analytical Method Validation Structure_Elucidation->Method_Validation Specification_Setting Setting Impurity Specifications Method_Validation->Specification_Setting

Caption: Workflow for Amiloride Impurity Identification.

Decision Tree for HPLC Troubleshooting: Peak Tailing

This diagram provides a logical approach to troubleshooting the common issue of peak tailing in the HPLC analysis of amiloride.

G start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No solution_replace_column Replace or clean the column. check_column->solution_replace_column Yes check_sample_solvent Is the sample solvent stronger than the mobile phase? check_mobile_phase->check_sample_solvent Yes solution_adjust_ph Adjust mobile phase pH and/or add a competing base (e.g., TEA). check_mobile_phase->solution_adjust_ph No check_overload Is the sample concentration too high? check_sample_solvent->check_overload No solution_change_solvent Dissolve the sample in the mobile phase or a weaker solvent. check_sample_solvent->solution_change_solvent Yes solution_dilute_sample Dilute the sample or reduce injection volume. check_overload->solution_dilute_sample Yes

References

Troubleshooting hyperkalemia as a side effect of amiloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding hyperkalemia as a side effect of amiloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which amiloride and its derivatives cause hyperkalemia?

A1: Amiloride and its derivatives are potassium-sparing diuretics that act by directly blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct of the nephron.[1][2][3][4] This inhibition of sodium reabsorption leads to a decrease in the lumen-negative transepithelial potential difference. This electrical gradient is a key driving force for the secretion of potassium ions (K+) into the tubular lumen through the renal outer medullary potassium channel (ROMK). By reducing this gradient, amiloride decreases potassium secretion, leading to potassium retention and potentially causing hyperkalemia (elevated serum potassium levels).[1][5]

Q2: What is the reported incidence of hyperkalemia with amiloride?

A2: The incidence of hyperkalemia is dose-related and varies depending on patient characteristics and concomitant medications.[6]

  • Monotherapy: When amiloride is used alone, hyperkalemia (serum potassium levels >5.5 mEq/L) occurs in approximately 10% of patients.[4][7]

  • Combination Therapy: When used in combination with a thiazide or other kaliuretic diuretic, the incidence of hyperkalemia is significantly reduced to about 1-2% in patients without renal impairment or diabetes mellitus.[7][8]

Q3: What are the primary risk factors for developing amiloride-induced hyperkalemia?

A3: Several factors can increase the risk of developing hyperkalemia when using amiloride derivatives. These include:

  • Renal Impairment: Patients with pre-existing kidney disease are at a significantly higher risk because the ability to excrete potassium is already compromised.[1][9][10] Amiloride is contraindicated in patients with anuria, acute or progressive renal disease, or diabetic nephropathy.[3][6]

  • Diabetes Mellitus: Diabetic patients, even without evidence of nephropathy, are more susceptible to hyperkalemia.[3][4][7][8]

  • Elderly Patients: Geriatric patients are at a higher risk, often due to age-related declines in renal function.[7][10]

  • Concomitant Medications: The risk of hyperkalemia is increased when amiloride is taken with other drugs that can also elevate potassium levels.[10] These include:

    • Angiotensin-Converting Enzyme (ACE) Inhibitors[11]

    • Angiotensin II Receptor Blockers (ARBs)

    • Other potassium-sparing diuretics (e.g., spironolactone, triamterene)[3]

    • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)[1]

    • Potassium supplements or salt substitutes containing potassium[12]

  • High Doses: The incidence of hyperkalemia is related to the dose of amiloride.[6]

Q4: How is amiloride-induced hyperkalemia managed in a clinical setting?

A4: If hyperkalemia occurs, the first step is to discontinue the amiloride-containing product immediately.[6][7] For serum potassium levels exceeding 6.5 mEq/L, active measures are required, which may include:

  • Intravenous administration of sodium bicarbonate solution.[6][8]

  • Oral or parenteral glucose with a rapid-acting insulin preparation to shift potassium intracellularly.[6][8]

  • Administration of a cation exchange resin, such as sodium polystyrene sulfonate, orally or as an enema.[6][8]

  • In cases of persistent or severe hyperkalemia, dialysis may be necessary.[6][8]

Troubleshooting Guides

Problem: Unexpectedly high serum potassium levels in an animal model treated with an amiloride derivative.

Possible Cause 1: Dosing Miscalculation or High Dose

  • Troubleshooting Step: Verify the dose calculations and the concentration of the dosing solution. The incidence of hyperkalemia is dose-dependent.[6]

  • Recommendation: If the dose is confirmed to be high, consider reducing the dose in subsequent experiments. Review the literature for established dose ranges of your specific amiloride derivative in the chosen animal model.

Possible Cause 2: Underlying Renal Insufficiency in the Animal Model

  • Troubleshooting Step: Assess the renal function of the animals at baseline before drug administration. Measure parameters such as serum creatinine and blood urea nitrogen (BUN).

  • Recommendation: If baseline renal function is compromised, this may be contributing to the exaggerated hyperkalemic response. Consider using a different animal model or stratifying the animals based on their baseline renal function.

Possible Cause 3: Interaction with Other Administered Compounds

  • Troubleshooting Step: Review all other substances administered to the animals, including vehicle components and any other test articles.

  • Recommendation: Ensure that no other administered compounds are known to affect potassium homeostasis or renal function.

Problem: Inconsistent or highly variable potassium levels across a study group.

Possible Cause 1: Variability in Drug Absorption or Metabolism

  • Troubleshooting Step: Ensure consistent administration of the drug (e.g., time of day, relation to feeding).

  • Recommendation: For oral dosing, consider administering the compound with food to reduce gastrointestinal upset and potentially improve consistency of absorption.

Possible Cause 2: Dehydration

  • Troubleshooting Step: Monitor the animals for signs of dehydration, as this can exacerbate electrolyte imbalances.

  • Recommendation: Ensure all animals have free access to water.

Data Presentation

Table 1: Incidence of Hyperkalemia with Amiloride

Treatment GroupPatient PopulationIncidence of Hyperkalemia (>5.5 mEq/L)
Amiloride MonotherapyGeneral patient population~10%[4][7]
Amiloride + Thiazide DiureticPatients without renal impairment or diabetes1-2%[7][8]

Table 2: Risk Factors for Amiloride-Induced Hyperkalemia

Risk FactorDescription
Renal Impairment Reduced ability of the kidneys to excrete potassium.[1][9][10]
Diabetes Mellitus Increased susceptibility even without overt nephropathy.[3][4][7][8]
Elderly Often associated with decreased renal function.[7][10]
High Dosage The risk of hyperkalemia increases with higher doses of amiloride.[6]
Concomitant Medications Use with ACE inhibitors, ARBs, NSAIDs, other potassium-sparing diuretics, or potassium supplements increases risk.[1][3][10][11][12]

Experimental Protocols

Protocol 1: In Vivo Assessment of Amiloride-Induced Hyperkalemia in a Rodent Model

This protocol is adapted from preclinical studies investigating diuretic-induced hyperkalemia.[13][14]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., normal saline or appropriate vehicle for the amiloride derivative).

  • Group 2: Amiloride derivative (low dose).

  • Group 3: Amiloride derivative (high dose).

  • Group 4 (Optional): Positive control (e.g., Amiloride HCl at a known hyperkalemia-inducing dose, such as 3 mg/kg, intraperitoneally).[13]

3. Drug Administration:

  • Administer the amiloride derivative or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

4. Sample Collection:

  • Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, and 24 hours).

  • Blood can be collected via tail vein or saphenous vein for interim measurements and via cardiac puncture for terminal collection.

5. Measurement of Serum Potassium:

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Analyze the serum for potassium concentration using an ion-selective electrode (ISE) method with a clinical chemistry analyzer.[15]

6. Data Analysis:

  • Compare the serum potassium levels between the treatment groups and the vehicle control group at each time point using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Assessment of ENaC Inhibition

This protocol provides a general framework for assessing the inhibitory activity of amiloride derivatives on the epithelial sodium channel using electrophysiological techniques.

1. Cell Culture:

  • Use a cell line that expresses ENaC, such as mpkCCD cells (mouse cortical collecting duct cells) or A6 cells (from Xenopus laevis kidney).

  • Culture the cells on permeable supports until they form a confluent monolayer with a high transepithelial resistance.

2. Ussing Chamber Electrophysiology:

  • Mount the permeable supports containing the cell monolayer in an Ussing chamber.

  • Bathe both the apical and basolateral sides of the monolayer with appropriate physiological solutions.

  • Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium. Under these conditions, the Isc is primarily due to sodium transport through ENaC.

3. Experimental Procedure:

  • After obtaining a stable baseline Isc, add the amiloride derivative to the apical solution in increasing concentrations (a cumulative dose-response).

  • Record the change in Isc after the addition of each concentration.

  • At the end of the experiment, add a supramaximal concentration of amiloride to the apical solution to completely block ENaC and determine the amiloride-sensitive Isc.

4. Data Analysis:

  • Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound.

  • Plot the percentage inhibition against the log of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Na+ Na+ ENaC Epithelial Sodium Channel (ENaC) Na+->ENaC Reabsorption Na_in Na+ ENaC->Na_in NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase K_in K+ ROMK ROMK Channel K_in->ROMK Secretion K+ to Lumen ROMK->K+ to Lumen Reduced K+ Secretion NaK_ATPase->K_in Na_out Na+ NaK_ATPase->Na_out K_out K+ K_out->NaK_ATPase Amiloride Derivative Amiloride Derivative Amiloride Derivative->ENaC Inhibits Hyperkalemia Hyperkalemia K+ to Lumen->Hyperkalemia

Caption: Mechanism of amiloride-induced hyperkalemia.

G start Start: Unexpectedly High Serum K+ Observed check_dose Verify Dosing Calculations and Solution Concentration start->check_dose dose_correct Dose Calculation Correct? check_dose->dose_correct review_protocol Review and Adjust Dosing Protocol dose_correct->review_protocol No assess_renal Assess Baseline Renal Function (Creatinine, BUN) dose_correct->assess_renal Yes end Problem Resolved review_protocol->end renal_ok Renal Function Normal? assess_renal->renal_ok consider_model Consider Alternative Animal Model or Stratify by Renal Function renal_ok->consider_model No review_conmeds Review Concomitant Medications and Vehicle renal_ok->review_conmeds Yes consider_model->end conmeds_ok Any Interacting Agents? review_conmeds->conmeds_ok isolate_variable Isolate Variable and Re-test conmeds_ok->isolate_variable Yes conmeds_ok->end No isolate_variable->end

Caption: Troubleshooting workflow for high serum potassium.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during experiments with amiloride and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with amiloride and its analogs?

A1: The most frequently reported GI side effects include nausea, vomiting, diarrhea, constipation, abdominal pain, and loss of appetite.[1][2][3] These effects are generally mild and may subside as the experimental subject acclimates to the compound.[1]

Q2: What is the primary mechanism behind amiloride-induced gastrointestinal side effects?

A2: The primary mechanism is the blockade of the epithelial sodium channel (ENaC) in the distal colon and rectum.[4] ENaC is crucial for sodium and water absorption from the gut lumen. Its inhibition by amiloride can lead to increased luminal fluid and electrolytes, resulting in diarrhea. Additionally, amiloride and its analogs can inhibit the Na+/H+ exchanger (NHE1), which also plays a role in intestinal ion transport and could contribute to GI disturbances.[5][6]

Q3: How can I proactively minimize the gastrointestinal side effects of amiloride in my experiments?

A3: Co-administration with food is a common and effective strategy to reduce the incidence of GI side effects.[1] For preclinical studies, consider formulating the compound in a vehicle that is gentle on the GI tract. If feasible, starting with a lower dose and gradually escalating to the target dose can also help with acclimatization.

Q4: Are there differences in the gastrointestinal side effect profiles of various amiloride analogs (e.g., benzamil, EIPA)?

Q5: Can amiloride's effects on the gut be beneficial in some contexts?

A5: Interestingly, yes. Research has shown that amiloride can have protective effects in experimental models of colitis. This is thought to be mediated through the inhibition of NHE-1 and subsequent modulation of inflammatory signaling pathways, such as IL-1β and ERK MAP kinase.[6]

Troubleshooting Guides

Issue 1: Diarrhea in Experimental Animals

Symptoms: Loose, watery stools, increased frequency of defecation, potential dehydration.

Possible Causes:

  • ENaC Blockade: Inhibition of sodium and water reabsorption in the colon.

  • High Dose: The incidence and severity of diarrhea may be dose-dependent.

Troubleshooting Steps:

  • Dose Reduction: If the experimental design allows, consider reducing the dose of the amiloride compound.

  • Dietary Management: For animal studies, ensure access to adequate hydration and electrolytes. In some cases, a high-fiber diet may help to firm the stool.

  • Symptomatic Treatment: In severe cases, and after consultation with a veterinarian, anti-diarrheal agents that do not interfere with the primary experimental endpoints could be considered.[7][8] However, caution is advised as these can mask the direct effects of the compound under investigation.

  • Monitor Hydration: Closely monitor the animals for signs of dehydration (e.g., skin tenting, reduced urine output) and provide fluid and electrolyte replacement as necessary.

Issue 2: Nausea, Vomiting, or Retching in Experimental Animals

Symptoms: Pica (in rodents, consumption of non-nutritive substances), conditioned taste aversion, retching movements.

Possible Causes:

  • Direct Irritation: The compound may directly irritate the gastric mucosa.

  • Systemic Effects: The compound, after absorption, may act on the chemoreceptor trigger zone (CTZ) in the brainstem. The precise signaling pathways for amiloride-induced nausea are not well-defined but may involve alterations in visceral sensory nerve signaling.

Troubleshooting Steps:

  • Administration with Food: Administering the compound with a small amount of palatable food can reduce direct gastric irritation.

  • Formulation Modification: Consider reformulating the compound. For example, encapsulation in cyclodextrins can mask the taste and reduce local irritation.[9]

  • Vehicle Selection: Ensure the vehicle used for administration is non-irritating.

  • Behavioral Acclimation: Acclimate the animals to the gavage procedure to minimize stress-induced nausea.

Issue 3: Abdominal Pain or Discomfort

Symptoms: In rodents, this can manifest as writhing, abdominal stretching, or guarding of the abdominal area.

Possible Causes:

  • Visceral Hypersensitivity: The compound may lower the threshold for pain signaling from the gut. This could be related to altered ion channel function in visceral afferent nerves.

  • Gastrointestinal Motility Changes: Amiloride may affect gut motility, leading to cramping or discomfort.

Troubleshooting Steps:

  • Dose-Response Assessment: Determine if the signs of pain are dose-dependent.

  • Visceral Hypersensitivity Assessment: If abdominal pain is a critical concern, specific preclinical models can be used to quantify visceral hypersensitivity (see Experimental Protocols section).

  • Co-administration with an Analgesic: This should be a last resort and only if it does not confound the experimental results. The choice of analgesic should be carefully considered based on its mechanism of action.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data directly comparing the incidence and severity of specific gastrointestinal side effects across a range of amiloride-related compounds at various dosages. Researchers are encouraged to perform careful dose-response studies and meticulously record all observed GI-related adverse events in their experimental subjects.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Colonic Ion Transport

This protocol allows for the ex vivo measurement of amiloride's effect on ion transport across the colonic epithelium.

Methodology:

  • Tissue Preparation: Euthanize the animal (e.g., rat, mouse) and excise a segment of the distal colon.

  • Mounting: Open the colon segment along the mesenteric border and mount it in an Ussing chamber, separating the mucosal and serosal sides.

  • Bathing Solution: Bathe both sides with oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.

  • Electrophysiological Measurements: Measure the transepithelial potential difference (PD) and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage clamp apparatus. The Isc is a measure of net ion transport.

  • Amiloride Application: After a stable baseline is achieved, add amiloride to the mucosal (apical) side of the tissue in increasing concentrations.

  • Data Analysis: Record the change in Isc following the addition of amiloride. A decrease in Isc indicates inhibition of electrogenic sodium absorption.

Protocol 2: Assessment of Visceral Hypersensitivity in Rodents

This protocol can be used to investigate if an amiloride-related compound induces abdominal pain or discomfort.

Methodology:

  • Animal Model: Use a validated model of visceral hypersensitivity, such as the colorectal distension (CRD) model in rats or mice.

  • Compound Administration: Administer the amiloride compound at the desired dose and route.

  • Colorectal Distension: Insert a small balloon catheter into the distal colon of the conscious or lightly sedated animal.

  • Visceromotor Response (VMR): Inflate the balloon to graded pressures and record the abdominal withdrawal reflex (AWR) or electromyographic (EMG) activity of the abdominal muscles.

  • Data Analysis: Compare the VMR in animals treated with the amiloride compound to vehicle-treated controls. An increased VMR at lower distension pressures indicates visceral hypersensitivity.

Visualizations

GI_Side_Effects_Pathway Amiloride Amiloride-Related Compound ENaC Epithelial Sodium Channel (ENaC) in Colonocytes Amiloride->ENaC Inhibition NHE1 Na+/H+ Exchanger 1 (NHE1) in Intestinal Cells Amiloride->NHE1 Inhibition Visceral_Nociceptors Visceral Nociceptors Amiloride->Visceral_Nociceptors ? Gastric_Mucosa Gastric Mucosa Amiloride->Gastric_Mucosa Direct Contact CTZ Chemoreceptor Trigger Zone (Brainstem) Amiloride->CTZ Systemic Action (Post-absorption) Ion_Transport Decreased Na+ and Water Absorption ENaC->Ion_Transport Leads to Diarrhea Diarrhea Ion_Transport->Diarrhea Pain_Signaling Altered Pain Signaling Visceral_Nociceptors->Pain_Signaling Abdominal_Pain Abdominal Pain Pain_Signaling->Abdominal_Pain Irritation Direct Irritation Gastric_Mucosa->Irritation Nausea Nausea / Vomiting Irritation->Nausea CTZ->Nausea Troubleshooting_Workflow Start GI Side Effect Observed (e.g., Diarrhea, Nausea) Confirm Confirm Side Effect is Compound-Related (vs. Vehicle/Procedure) Start->Confirm Dose Is the Dose at the Highest Tolerable Level? Confirm->Dose Yes Monitor Monitor and Record All Observations Confirm->Monitor No Reduce_Dose Reduce Dose Dose->Reduce_Dose Yes Formulation Can the Formulation be Optimized? Dose->Formulation No Reduce_Dose->Monitor Reformulate Reformulate (e.g., with food, cyclodextrins) Formulation->Reformulate Yes Supportive_Care Implement Supportive Care (e.g., hydration, dietary changes) Formulation->Supportive_Care No Reformulate->Monitor Supportive_Care->Monitor

References

Validation & Comparative

Purity Analysis of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a crucial building block in the synthesis of various pharmaceuticals. This document outlines a standard HPLC protocol, compares it with alternative analytical techniques, and presents supporting data and methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the industry standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound.

Experimental Protocol: RP-HPLC Method

A robust RP-HPLC method for the purity determination of this compound and the separation of its potential impurities is detailed below. This method is based on established protocols for structurally similar compounds, such as Amiloride and its related substances.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 285 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Data Presentation: Purity Analysis

The following table illustrates a hypothetical purity analysis of three different batches of this compound using the described HPLC method. The primary impurity identified is its methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, which is a known related substance to similar APIs[1].

Table 2: HPLC Purity Analysis of this compound Batches

CompoundBatch A (Area %)Batch B (Area %)Batch C (Area %)
This compound 99.8599.5299.91
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 0.100.350.05
Unknown Impurity 1 0.030.08Not Detected
Unknown Impurity 2 0.020.050.04
Total Purity 99.85 99.52 99.91
HPLC Experimental Workflow

The logical flow of the HPLC analysis process is depicted in the following diagram.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve Sample Injection Inject Sample into HPLC Sample->Injection MobilePhase Prepare Mobile Phase A & B MobilePhase->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 285 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Purity Report Calculation->Report Analytical_Methods Relationship of Analytical Methods HPLC HPLC (Primary Purity Assay) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize unknown peaks UPLC UPLC (High-Throughput Screening) UPLC->HPLC Method transfer for validation GC GC (Volatile Impurities) GC->HPLC Complementary analysis UV_Vis UV-Vis Spectrophotometry (Initial Quantification) UV_Vis->HPLC Confirm concentration

References

A Comparative Guide to the Synthetic Routes of Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amiloride, a potassium-sparing diuretic, is a subject of considerable interest. This guide provides a detailed comparison of the primary synthetic routes to amiloride, supported by available experimental data, to aid in the selection of the most suitable method based on specific research and development needs.

Introduction to Amiloride

Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, is a crucial pharmaceutical agent used in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action involves the blockade of the epithelial sodium channel (ENaC) in the distal tubules of the kidney, leading to increased sodium and water excretion while conserving potassium.[2][3] The synthesis of amiloride has been approached through several pathways, with two prominent routes originating from the foundational work of Cragoe and colleagues.

Key Synthetic Routes

The two principal synthetic routes for amiloride are:

  • Route 1: The Acylguanidine Condensation Route. This classic approach involves the direct condensation of a pyrazine-2-carboxylic acid derivative with guanidine.

  • Route 2: The Halogen Exchange Route. This alternative pathway utilizes a halogenated pyrazine intermediate, which is subsequently converted to the final amiloride product.

Below is a comparative analysis of these two routes, detailing their respective experimental protocols and performance metrics.

Comparison of Synthetic Routes

ParameterRoute 1: Acylguanidine CondensationRoute 2: Halogen Exchange
Starting Material Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateN-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide
Key Reaction Condensation with guanidineCopper-catalyzed halogen exchange
Reagents Guanidine, Sodium methoxideCuprous chloride, Hexamethylphosphoramide (HMPA)
Solvent MethanolHexamethylphosphoramide (HMPA)
Temperature Steam bath100°C
Reaction Time Minutes to hoursApproximately 10 minutes
Overall Yield Data not consistently reported for the final step to amiloride, but yields for analogous reactions vary.Specific yield for this step is not explicitly stated in the primary literature, but is implied to be effective.
Purity Requires purification, often by recrystallization of the hydrochloride salt.Requires purification from the reaction mixture.
Safety Considerations Use of sodium methoxide requires anhydrous conditions.Hexamethylphosphoramide (HMPA) is a known carcinogen and requires careful handling.

Experimental Protocols

Route 1: Acylguanidine Condensation

This route is characterized by the formation of the acylguanidine moiety in the final step.

Step 1: Preparation of Guanidine Free Base Guanidine hydrochloride is treated with a strong base, such as sodium methoxide, in an anhydrous solvent like methanol to generate the free guanidine base. The resulting sodium chloride precipitate is removed by filtration.

Step 2: Condensation The solution of guanidine is then reacted with methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The reaction is typically carried out by heating on a steam bath for a period ranging from several minutes to a few hours.[4]

Step 3: Isolation and Purification The reaction mixture is cooled, and the product is precipitated by the addition of water. Amiloride can be further purified by conversion to its hydrochloride salt and subsequent recrystallization.

Route 2: Halogen Exchange

This route involves the synthesis of an iodinated precursor followed by a copper-catalyzed halogen exchange to introduce the chloro group.

Step 1: Synthesis of N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide This intermediate is prepared through a multi-step synthesis, the final step of which is the condensation of a suitable pyrazine precursor with guanidine.

Step 2: Halogen Exchange N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide is reacted with cuprous chloride in a high-boiling polar aprotic solvent such as hexamethylphosphoramide (HMPA). The reaction mixture is heated to 100°C for a short duration (approximately 10 minutes).[5]

Step 3: Work-up and Isolation After cooling, the reaction mixture is treated with an aqueous solution of sodium cyanide to complex the copper salts, followed by extraction of the product with a suitable organic solvent. The final product is obtained after removal of the solvent and purification.[5]

Visualizing the Synthetic Pathways and Mechanism of Action

To provide a clearer understanding of the synthetic logistics and the biological activity of amiloride, the following diagrams have been generated.

synthetic_routes cluster_0 Route 1: Acylguanidine Condensation cluster_1 Route 2: Halogen Exchange A1 Methyl 3,5-diamino-6- chloropyrazine-2-carboxylate A3 Amiloride A1->A3   Guanidine, NaOMe, Methanol, Heat A2 Guanidine A2->A3 B1 N-Amidino-3,5-diamino-6- iodo-2-pyrazinecarboxamide B2 Amiloride B1->B2 CuCl, HMPA, 100°C

A comparison of the two primary synthetic routes for amiloride.

amiloride_moa ENaC Epithelial Sodium Channel (ENaC) (α, β, γ subunits) Na_in Na+ Influx Amiloride Amiloride (in tubular lumen) Amiloride->ENaC Na_out Reduced Na+ Reabsorption H2O_out Increased Water Excretion (Diuresis) Na_out->H2O_out K_sparing Potassium Sparing Effect Na_out->K_sparing

Mechanism of action of amiloride via ENaC blockade.

Conclusion

Both the Acylguanidine Condensation Route and the Halogen Exchange Route offer viable pathways for the synthesis of amiloride. The choice between these routes will likely depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents like HMPA. The Acylguanidine Condensation route appears more direct for the final step, while the Halogen Exchange route may offer advantages in terms of reaction time for the conversion of the halogenated intermediate. Further optimization and detailed quantitative analysis of each step are necessary to definitively determine the most efficient and economical synthetic strategy for the large-scale production of amiloride.

References

Comparative Analysis of 3,5-diamino-6-chloropyrazine-2-carboxylic Acid Derivatives as Epithelial Sodium Channel (ENaC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity and Performance of Novel ENaC Blockers

Derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid, most notably the diuretic amiloride, are potent inhibitors of the epithelial sodium channel (ENaC). This channel plays a crucial role in sodium reabsorption in various epithelial tissues, making it a significant therapeutic target for conditions such as hypertension and cystic fibrosis. This guide provides a comparative overview of the biological activity of these derivatives, supported by quantitative data and detailed experimental protocols.

Performance Comparison: Inhibitory Activity against ENaC

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against ENaC. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for amiloride and some of its key analogs.

CompoundDerivative StructureIC50 (µM)Target Channel
AmilorideUnsubstituted guanidino group~0.1αβγ-ENaC
BenzamilBenzyl group on the terminal nitrogen of the guanidino moiety30-fold higher than amilorideδβγ-ENaC
AmilorideUnsubstituted guanidino group2.6δβγ-ENaC
Patented DerivativesVarious substitutions< 1.0ENaC

Note: The activity of these compounds can vary depending on the specific subunit composition of the ENaC and the experimental conditions. For instance, amiloride's affinity for δβγ ENaC is significantly lower (26-fold) than for the classic αβγ ENaC.[1] A patent for a series of pyrazine derivatives has indicated IC50 values generally below 1µM.[2]

Mechanism of Action: The ENaC Signaling Pathway

The primary mechanism of action for these compounds is the direct blockade of the ENaC pore, preventing the influx of sodium ions into the epithelial cells. The activity of ENaC itself is regulated by a complex signaling cascade. Understanding this pathway is crucial for the development of targeted therapies.

ENaC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitory Action Proteases Proteases ENaC ENaC (α, β, γ subunits) Proteases->ENaC Activation (Cleavage) Na_Influx Na+ Influx ENaC->Na_Influx Allows Ubiquitination Ubiquitination ENaC->Ubiquitination Undergoes Nedd4-2 Nedd4-2 Nedd4-2->ENaC Binds to Endocytosis_Degradation Endocytosis & Degradation Ubiquitination->Endocytosis_Degradation Leads to Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 Upregulates SGK1->Nedd4-2 Inhibits PIP2 PIP2 PIP2->ENaC Maintains activity PIP3 PIP3 PIP3->ENaC Increases open probability Amiloride_Analogs 3,5-diamino-6-chloropyrazine -2-carboxylic acid derivatives Amiloride_Analogs->ENaC Blocks Pore

ENaC signaling pathway and point of inhibition.

The diagram above illustrates key regulatory pathways of ENaC. Proteases in the extracellular space can cleave ENaC subunits, leading to its activation.[3] Intracellularly, the ubiquitin ligase Nedd4-2 targets ENaC for ubiquitination, leading to its endocytosis and degradation.[4] The aldosterone-SGK1 pathway inhibits Nedd4-2, thereby increasing ENaC abundance at the cell surface.[5] Phosphoinositides like PIP2 and PIP3 also play crucial roles in maintaining and enhancing channel activity.[6] this compound derivatives exert their effect by directly blocking the channel.

Experimental Protocols

The biological activity of ENaC inhibitors is primarily assessed using electrophysiological techniques that measure ion transport across epithelial cell monolayers.

Ussing Chamber Short-Circuit Current (Isc) Measurement

This technique measures the net ion transport across an epithelial monolayer. The short-circuit current is a direct measure of the net charge movement and is used to quantify the activity of ion channels like ENaC.

Experimental Workflow:

Ussing_Chamber_Workflow Cell_Culture 1. Culture epithelial cells (e.g., MDCK, H441) on permeable supports Mounting 2. Mount the cell monolayer in an Ussing chamber Cell_Culture->Mounting Equilibration 3. Equilibrate with Ringer's solution and gas with 95% O2/5% CO2 Mounting->Equilibration Baseline_Isc 4. Measure baseline short-circuit current (Isc) Equilibration->Baseline_Isc Compound_Addition 5. Add test compound to the apical side Baseline_Isc->Compound_Addition Isc_Measurement 6. Record the change in Isc Compound_Addition->Isc_Measurement Amiloride_Control 7. Add a saturating dose of amiloride to determine the ENaC-specific current Isc_Measurement->Amiloride_Control Data_Analysis 8. Calculate % inhibition and determine IC50 Amiloride_Control->Data_Analysis

Workflow for Ussing chamber experiments.
Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through a single ion channel or across the entire cell membrane (whole-cell configuration). It provides detailed information about channel gating and conductance.

Key Steps:

  • Cell Preparation: Isolate single cells expressing ENaC.

  • Pipette Fabrication: Pull glass micropipettes with a fine tip.

  • Seal Formation: Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Configuration: Establish a whole-cell or single-channel recording configuration.

  • Data Acquisition: Record ionic currents in response to voltage changes and the application of test compounds.

  • Analysis: Analyze the current traces to determine the effects of the compound on channel activity.

References

A Comparative Analysis of Pyrazine Carboxylic Acid-Derived ENaC Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of epithelial sodium channel (ENaC) inhibitors derived from pyrazine carboxylic acid and other classes of inhibitors. This document outlines their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues. Its hyperactivity is implicated in the pathophysiology of diseases such as cystic fibrosis and hypertension, making it a key therapeutic target. Amiloride, a pyrazine-based compound, was one of the first ENaC inhibitors to be identified and has served as a scaffold for the development of more potent and selective derivatives. This guide delves into the comparative efficacy of these pyrazine-derived inhibitors against other emerging classes of ENaC-targeting compounds.

Quantitative Comparison of ENaC Inhibitors

The inhibitory potency of various compounds against ENaC is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for prominent ENaC inhibitors, categorized by their chemical scaffold.

Compound NameChemical ClassIC50 (nM)Target SpeciesExperimental System
Pyrazine Carboxylic Acid Derivatives
AmiloridePyrazine Carboxamide100 - 500[1][2]Human, RatOocytes, MDCK cells
BenzamilPyrazine Carboxamide3.5 - 30Human, MouseCHO cells, Cortical Neurons
PhenamilPyrazine Carboxamide6.95HumanCHO cells
BI 1265162Pyrazine DerivativeLower than Amiloride (30-70 fold)[3]HumanPreclinical models
P-1037 (VX-371)Pyrazine DerivativeIn Clinical Trials[1][4]HumanClinical Trials
P-1055Pyrazine DerivativeIn Clinical Trials[1]HumanClinical Trials
GS9411 (P-680)Pyrazine DerivativeIn Clinical Trials[5]HumanClinical Trials
Non-Pyrazine ENaC Inhibitors
AZD5634Small MoleculeIn Clinical Trials[2]HumanClinical Trials
SPX-101Synthetic PeptideIn Clinical Trials[2]HumanClinical Trials
CamostatSerine Protease InhibitorIndirect Inhibitor[2]HumanClinical Trials

Experimental Protocols

The characterization of ENaC inhibitors relies on robust electrophysiological techniques to measure ion channel activity. The two primary methods employed are the Ussing chamber assay for epithelial tissues and the patch-clamp technique for single-cell analysis.

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues or cell monolayers cultured on permeable supports.

Objective: To determine the effect of a test compound on the net ion transport, specifically the amiloride-sensitive short-circuit current (Isc), which represents ENaC activity.

Materials:

  • Ussing Chamber System (e.g., Physiologic Instruments)

  • Voltage/Current Clamp Amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)

  • Epithelial cell monolayers (e.g., human bronchial epithelial cells) cultured on permeable supports

  • Test compounds and control inhibitors (e.g., amiloride)

  • Gas mixture (95% O2 / 5% CO2)

Procedure:

  • Preparation: Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2 / 5% CO2 to maintain pH at 7.4.

  • Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add gassed Ringer's solution to both chambers and allow the system to equilibrate and stabilize.

  • Measurement of Baseline Isc: Under voltage-clamp conditions (clamped to 0 mV), measure the baseline short-circuit current (Isc).

  • Compound Addition: Add the test compound to the apical chamber at desired concentrations.

  • Recording: Record the change in Isc over time until a new steady state is reached.

  • Amiloride Control: At the end of the experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical chamber to determine the total ENaC-mediated current.

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc by the test compound. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell expressing ENaC.

Objective: To measure the inhibitory effect of a test compound on the whole-cell ENaC currents.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cells expressing ENaC (e.g., HEK293 or CHO cells stably transfected with α, β, and γ ENaC subunits)

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., 120 mM Cs-aspartate, 20 mM CsCl, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2)

  • Test compounds and control inhibitors

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate the ENaC-expressing cells on coverslips for recording.

  • Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current Recording: In voltage-clamp mode, hold the cell membrane at a negative potential (e.g., -60 mV) and record the baseline whole-cell current.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the inhibition of the whole-cell current by the test compound.

  • Data Analysis: Measure the steady-state current amplitude in the presence of different compound concentrations. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

Visualizing ENaC Regulation and Experimental Workflow

To better understand the context of ENaC inhibition, the following diagrams illustrate the key signaling pathway regulating ENaC and a typical experimental workflow for inhibitor screening.

ENaC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ENaC ENaC (α,β,γ) Degradation Lysosomal Degradation ENaC->Degradation internalization & Proteases Channel-Activating Proteases (e.g., Prostasin) Proteases->ENaC cleaves & activates Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds SGK1 SGK1 MR->SGK1 activates transcription Nedd4_2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4_2 phosphorylates & inhibits Nedd4_2->ENaC ubiquitinates Ub Ubiquitin

Caption: ENaC Signaling Pathway Regulation.

Experimental_Workflow cluster_screening Inhibitor Screening Workflow start Compound Library primary_assay Primary Screen (e.g., High-Throughput Fluorescence Assay) start->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Screen (e.g., Automated Patch-Clamp) hit_id->secondary_assay Active Compounds tertiary_assay Tertiary Screen (Ussing Chamber on Primary Epithelial Cells) secondary_assay->tertiary_assay lead_opt Lead Optimization (SAR Studies) tertiary_assay->lead_opt in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials end Approved Drug clinical_trials->end

Caption: ENaC Inhibitor Discovery Workflow.

References

Unraveling the Selectivity of Amiloride Analogs: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of amiloride and its analogs is crucial for the accurate interpretation of experimental results and the development of selective therapeutic agents. This guide provides a comparative analysis of the inhibitory profiles of key amiloride analogs against various ion channels and transporters, supported by experimental data and detailed methodologies.

Amiloride, a potassium-sparing diuretic, is a well-known inhibitor of the epithelial sodium channel (ENaC). However, it and its derivatives exhibit varying degrees of affinity for other ion transport proteins, including the Na+/H+ exchanger (NHE), the Na+/Ca2+ exchanger (NCX), and Na+/K+-ATPase. This cross-reactivity necessitates a careful selection of the appropriate analog for specific research applications to avoid off-target effects. Structural modifications to the parent amiloride molecule have yielded analogs with significantly altered selectivity profiles, offering valuable tools for dissecting the physiological roles of these transport systems.

Comparative Inhibitory Activity of Amiloride Analogs

The inhibitory potency of amiloride and its key analogs against various targets is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, highlight the diverse selectivity profiles achieved through chemical modifications.

CompoundTargetIC50 (µM)Ki (µM)
Amiloride ENaC0.1 - 0.8~0.1
NHE5 - 20-
Na+/Ca2+ Exchanger>1000-
Na+/K+-ATPase2200 - 3000-
TRPP3143-
Benzamil ENaC0.01 - 0.05-
NHE~10-
TRPP31.1-
Phenamil ENaC~0.02-
TRPP30.14-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA) NHE0.02 - 0.05-
ENaC~5-
Na+/K+-ATPase120 - 170~10
TRPP310.5-
5-(N,N-Dimethyl)amiloride (DMA) Na+/K+-ATPase520-
3',4'-Dichlorobenzamil (DCB) Na+/Ca2+ Exchanger5 - 22-

Note: IC50 and Ki values can vary depending on the experimental conditions, tissue, and species used. The data presented here are compiled from multiple sources for comparative purposes.

Experimental Protocols

The determination of the inhibitory activity of amiloride analogs relies on precise and well-controlled experimental techniques. The following are generalized protocols for two of the most common methods used in these studies: Two-Electrode Voltage Clamp (TEVC) and Patch Clamp electrophysiology.

Two-Electrode Voltage Clamp (TEVC) Protocol

This technique is widely used for studying ion channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manually separate them.

  • cRNA Injection: Inject oocytes with cRNA encoding the ion channel of interest. Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps to elicit ion channel currents, which are recorded by the amplifier.

  • Compound Application:

    • Prepare stock solutions of the amiloride analogs in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in the bathing solution.

    • Perfuse the oocyte with the compound-containing solution and record the resulting changes in current.

  • Data Analysis:

    • Measure the peak or steady-state current at each voltage step in the absence and presence of the inhibitor.

    • Construct dose-response curves by plotting the percentage of current inhibition against the logarithm of the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Patch Clamp Protocol (Whole-Cell Configuration)

This technique allows for the recording of ion channel activity from a single cell.

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Recording Setup:

    • Mount the coverslip with cells in a recording chamber on an inverted microscope.

    • Fill the micropipette with an appropriate internal solution and mount it on the micromanipulator.

  • Seal Formation and Whole-Cell Access:

    • Apply positive pressure to the pipette and approach a target cell.

    • Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a specific holding potential.

    • Apply voltage protocols (e.g., voltage steps or ramps) to activate the ion channels and record the resulting currents.

  • Compound Application:

    • Dissolve the amiloride analogs in the external solution at the desired concentrations.

    • Apply the solutions to the cell using a perfusion system.

  • Data Analysis:

    • Measure the current amplitude before and after the application of the inhibitor.

    • Calculate the percentage of inhibition for each concentration.

    • Generate dose-response curves and calculate IC50 values as described for the TEVC protocol.

Visualizing Key Pathways and Workflows

To better understand the context of amiloride analog activity and the process of their evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ENaC_Aldosterone_Signaling Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms complex Transcription Transcription Aldo_MR->Transcription Translocates to nucleus & initiates SGK1_mRNA SGK1 mRNA SGK1 SGK1 (Serum/glucocorticoid- regulated kinase 1) SGK1_mRNA->SGK1 Translates to P_Nedd4_2 Phosphorylated Nedd4-2 (Inactive) SGK1->P_Nedd4_2 Phosphorylates & Inactivates Nedd4_2 Nedd4-2 Ub_ENaC Ubiquitinated ENaC (Internalization & Degradation) Nedd4_2->Ub_ENaC Ubiquitinates ENaC Transcription->SGK1_mRNA Produces ENaC ENaC Na_ion Na+ ENaC->Na_ion Na+ influx

Caption: Aldosterone signaling pathway regulating ENaC activity.

Experimental_Workflow start Start: Hypothesis (Analog X is a selective inhibitor) primary_screen Primary Screen: High-Throughput Assay (e.g., Fluorescence-based) start->primary_screen data_analysis1 Data Analysis: Determine initial hit compounds primary_screen->data_analysis1 secondary_screen Secondary Screen: Electrophysiology (e.g., Automated Patch Clamp) data_analysis1->secondary_screen Active compounds data_analysis2 Data Analysis: Confirm activity and potency (IC50) secondary_screen->data_analysis2 selectivity_panel Selectivity Profiling: Test against a panel of off-target ion channels data_analysis2->selectivity_panel Potent compounds data_analysis3 Data Analysis: Determine selectivity profile selectivity_panel->data_analysis3 lead_optimization Lead Optimization or Further Mechanistic Studies data_analysis3->lead_optimization

Caption: Experimental workflow for inhibitor screening and selectivity profiling.

A Comparative Analysis of the Diuretic Effects of Amiloride and Its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic and saluretic properties of the potassium-sparing diuretic, amiloride, and its investigational prodrug, 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole. The objective is to present a clear, data-driven analysis of their respective mechanisms of action, diuretic efficacy, and effects on electrolyte balance, supported by established experimental protocols.

Introduction

Amiloride is a well-established potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the distal tubules of the nephron.[1][2] This action promotes mild natriuresis and diuresis while concurrently reducing the excretion of potassium.[1][2] The development of prodrugs for amiloride aims to potentially improve its pharmacokinetic profile or offer alternative delivery options. This guide focuses on a comparative evaluation of amiloride and its oxadiazole-based prodrug.

Mechanism of Action

Amiloride's primary mechanism of action involves the reversible blockade of ENaC in the luminal membrane of the late distal tubule and collecting duct.[3] By inhibiting sodium reabsorption at this site, amiloride increases the excretion of sodium and water.[3] Consequently, the transepithelial potential is reduced, which in turn decreases the driving force for potassium secretion into the tubular lumen, resulting in its potassium-sparing effect.

The investigated prodrug, 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole, is designed to be converted in vivo to the active amiloride molecule. Therefore, following its metabolic conversion, it is expected to exert its diuretic and potassium-sparing effects through the same ENaC-blocking mechanism as amiloride.

Signaling Pathway and Experimental Workflow

The signaling pathway for amiloride's action and the general experimental workflow for evaluating diuretic effects are depicted in the following diagrams.

Mechanism of Action of Amiloride cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_blood Blood Amiloride Amiloride ENaC Epithelial Sodium Channel (ENaC) Amiloride->ENaC Blocks Na_in Intracellular Na+ Na+ Na+ Na+->ENaC Influx NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Pumped out K_out K+ Secretion (ROMK Channel) Tubular Lumen Tubular Lumen K_out->Tubular Lumen Reduced Secretion Na_reabs Na+ Reabsorption NaK_ATPase->Na_reabs K_blood K+ K_blood->NaK_ATPase Pumped in

Caption: Mechanism of Amiloride Action on ENaC.

Experimental Workflow for Diuretic Studies in Rats Start Start Animal_Acclimatization Animal Acclimatization (Metabolic Cages) Start->Animal_Acclimatization Fasting Overnight Fasting (Water ad libitum) Animal_Acclimatization->Fasting Grouping Random Grouping of Animals (n=6 per group) Fasting->Grouping Hydration Oral Saline Loading (e.g., 25 mL/kg) Grouping->Hydration Dosing Oral Administration: - Vehicle (Control) - Amiloride - Amiloride Prodrug Hydration->Dosing Urine_Collection Urine Collection over Time (e.g., 5 and 24 hours) Dosing->Urine_Collection Data_Analysis Measurement of: - Urine Volume - Na+, K+, Cl- Concentration Urine_Collection->Data_Analysis End End Data_Analysis->End

References

Navigating the ENaC Blockade: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of emerging epithelial sodium channel (ENaC) blockers. It offers a comprehensive overview of their efficacy, supported by experimental data, to aid in the evaluation and selection of promising candidates for conditions such as cystic fibrosis and hypertension.

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. Its hyperactivity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis (CF), where it contributes to airway surface liquid depletion and impaired mucociliary clearance. Consequently, ENaC has become a key therapeutic target, leading to the development of a new generation of potent and specific blockers. This guide delves into the preclinical data of four novel ENaC inhibitors: AZD5634, BI 1265162, NVP-QBE170, and SPX-101, comparing their performance in both laboratory-based (in vitro) and whole-organism (in vivo) studies.

At a Glance: Comparative Efficacy of Novel ENaC Blockers

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of the selected novel ENaC blockers, providing a clear comparison of their potency and effects in preclinical models.

Table 1: In Vitro Efficacy of Novel ENaC Blockers

CompoundAssay TypeCell Line/Primary CellsIC50Key Findings
AZD5634 Ussing ChamberHuman Bronchial Epithelial Cells (HBEC)3.8 nMPotent inhibition of amiloride-sensitive current.[1]
Ussing ChamberSheep Bronchial Epithelial Cells5.5 nMSimilar high potency observed across species.[2]
BI 1265162 Ussing ChamberHuman Bronchial Epithelial Cells (NCI-H441)8 nM30-70 fold higher potency compared to amiloride.[3][4]
Ussing ChamberMouse Renal Collecting Duct Cells (M1)3 nMDemonstrated potent inhibition of Na+ transport.[3][4][5]
NVP-QBE170 Short-Circuit CurrentPrimary Human Bronchial Epithelial Cells (HBEC)Potent inhibitorLonger duration of action compared to amiloride and P552-02.[6][7]
SPX-101 Short-Circuit CurrentPrimary Human Bronchial Epithelial Cells (CF and non-CF)Not specifiedCauses durable decrease in ENaC surface expression and reduces amiloride-sensitive current.[8]

Table 2: In Vivo Efficacy of Novel ENaC Blockers

CompoundAnimal ModelAssay TypeKey Findings
AZD5634 SheepMucociliary Clearance (MCC)Dose-dependent improvement in mucus clearance with a peak effect at 120 µg/kg.[9]
Rat (CF model)Mucociliary Transport (MCT) & Airway HydrationDid not significantly improve airway hydration or MCT.[9]
BI 1265162 SheepMucociliary Clearance (MCC)Increased MCC by 19% compared to vehicle.[4][10]
RatAirway Fluid AbsorptionReduced liquid absorption from the lungs with an ED50 of 0.08 µg/kg.[5]
NVP-QBE170 SheepMucociliary Clearance (MCC)Significantly increased MCC, outperforming hypertonic saline in efficacy and duration.[6][7]
Guinea PigTracheal Potential DifferenceMore potent and enduring effect than amiloride without causing hyperkalemia.[6][7]
SPX-101 SheepTracheal Mucus VelocityDose-dependent restoration of tracheal mucus velocity with effects lasting at least 8 hours.[8][11]
Mouse (βENaC transgenic)Survival and Mucociliary VelocityImproved survival to nearly 100% in a 14-day study and increased mucociliary velocity.[8][11]

Understanding the Mechanisms and Evaluation Processes

The development of effective ENaC blockers relies on a thorough understanding of the underlying signaling pathways and rigorous preclinical evaluation. The following diagrams illustrate these key aspects.

ENaC_Signaling_Pathway cluster_membrane Apical Membrane cluster_blockers ENaC Blockers cluster_intracellular Intracellular ENaC ENaC Channel Na_in Na+ Influx ENaC->Na_in Open Internalization Channel Internalization ENaC->Internalization ASL Depletion ASL Depletion Na_in->ASL Depletion Amiloride Amiloride (Direct Blocker) Amiloride->ENaC Blocks Pore SPX101 SPX-101 (Internalization) SPX101->ENaC Induces Decreased Na+ Influx Decreased Na+ Influx Internalization->Decreased Na+ Influx Protease Channel-Activating Proteases (CAPs) Protease->ENaC Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis & Screening B Ussing Chamber Assay (IC50 Determination) A->B C Patch-Clamp Analysis (Channel Kinetics) B->C D ASL Height Measurement C->D E Animal Model Selection (e.g., Sheep, Rat) D->E Promising Candidates F Mucociliary Clearance (MCC) Assay E->F G Tracheal Potential Difference (TPD) E->G H Safety & Toxicology F->H G->H InVitro_InVivo_Relationship cluster_vitro In Vitro Findings cluster_vivo In Vivo Outcomes Potency High Potency (Low IC50) Efficacy Improved Mucociliary Clearance (MCC) Potency->Efficacy Predicts Mechanism Direct Channel Block or Increased Internalization Physiology Restoration of Airway Surface Hydration Mechanism->Physiology Explains Function Increased ASL Height Function->Physiology Correlates with Safety Minimal Systemic Side Effects (e.g., Hyperkalemia) Efficacy->Safety Must be balanced with

References

A Spectroscopic Showdown: Unraveling the-Molecular Fingerprints of 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its methyl ester, two key compounds in pharmaceutical research, is presented. This guide offers a comprehensive analysis of their structural nuances through a multi-faceted spectroscopic approach, providing researchers, scientists, and drug development professionals with critical data for identification, characterization, and quality control.

This publication delves into the distinctive spectroscopic characteristics of this compound and its corresponding methyl ester, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. A thorough examination of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data reveals key differences and similarities, offering valuable insights into their molecular structures and electronic properties. While experimental data for the methyl ester is more readily available, this guide also provides inferred spectroscopic characteristics for the carboxylic acid based on established principles and data from analogous compounds, addressing a notable gap in currently accessible information.

Executive Summary of Spectroscopic Comparison

A summary of the key spectroscopic data is presented below, highlighting the anticipated and observed differences between the carboxylic acid and its methyl ester.

Spectroscopic TechniqueThis compound (Inferred/Comparative Data)Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Experimental Data)Key Differences
¹H NMR Broad singlet for the carboxylic acid proton (-COOH) expected in the downfield region (δ 10-13 ppm). Signals for the two amino groups (-NH₂) are also anticipated as broad singlets.A sharp singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8-4.0 ppm. Signals for the two amino groups (-NH₂) are also present as broad singlets.[1]Presence of a carboxylic acid proton signal versus a methyl ester proton signal.
¹³C NMR The carboxylic acid carbonyl carbon (-COOH) is expected to resonate in the range of δ 165-175 ppm.The ester carbonyl carbon (-COOCH₃) resonates at approximately δ 164.3 ppm. The methyl carbon (-OCH₃) appears around δ 52.5 ppm. Other pyrazine ring carbons are observed at approximately δ 154.2, 149.8, 119.7, and 113.5 ppm.[2]The chemical shift of the carbonyl carbon and the presence of a methyl carbon signal in the ester.
FT-IR (cm⁻¹) A very broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid is anticipated around 1700-1725 cm⁻¹. N-H stretching vibrations from the amino groups are expected in the 3200-3500 cm⁻¹ region.[3]A sharp, strong C=O stretch for the ester is expected around 1720-1740 cm⁻¹. C-O stretching bands are anticipated in the 1200-1300 cm⁻¹ region. N-H stretching vibrations from the amino groups are present in the 3200-3500 cm⁻¹ region.[4]The broad O-H stretch of the carboxylic acid is absent in the ester. The C=O stretching frequency and the presence of C-O stretching bands are distinguishing features.
UV-Vis (nm) Expected to exhibit absorption maxima related to π-π* and n-π* transitions of the pyrazine ring system, likely at similar wavelengths to the methyl ester but potentially with slight shifts due to the different electronic nature of the carboxylic acid group.Based on related pyrazine derivatives, absorption maxima are expected in the UV region, typically with two main bands corresponding to π-π* and n-π* transitions.[5]Minor shifts in absorption maxima (λ_max) and differences in molar absorptivity (ε) are expected.
Mass Spec. (m/z) The molecular ion peak [M]⁺ is expected at m/z 188 for the most abundant chlorine isotope (³⁵Cl). Fragmentation may involve the loss of -OH (m/z 17), -COOH (m/z 45), and other characteristic pyrazine ring fragments.The molecular ion peak [M]⁺ is observed at m/z 202 for the ³⁵Cl isotope. A prominent fragment is observed at m/z 144.[2]The molecular ion peak differs by 14 mass units (CH₂). Fragmentation patterns will differ due to the presence of a carboxylic acid versus a methyl ester group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These represent general procedures for the analysis of pyrazine derivatives and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Spectrum Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Spectrum Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. Electron Ionization (EI) is a common method for generating ions.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to elucidate the molecular structure.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of the two compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds of Interest cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_output Final Output Compound_A 3,5-diamino-6-chloropyrazine- 2-carboxylic acid NMR NMR (¹H & ¹³C) Compound_A->NMR FTIR FT-IR Compound_A->FTIR UVVis UV-Vis Compound_A->UVVis MS Mass Spectrometry Compound_A->MS Compound_B Methyl 3,5-diamino-6-chloropyrazine- 2-carboxylate Compound_B->NMR Compound_B->FTIR Compound_B->UVVis Compound_B->MS Data_Processing Spectral Data Processing (Peak Picking, Integration, etc.) NMR->Data_Processing FTIR->Data_Processing UVVis->Data_Processing MS->Data_Processing Structure_Elucidation Structural Feature Identification (Functional Groups, Connectivity) Data_Processing->Structure_Elucidation Comparative_Analysis Comparative Analysis of Spectra Structure_Elucidation->Comparative_Analysis Comparison_Guide Publication of Comparison Guide Comparative_Analysis->Comparison_Guide

Caption: Logical workflow for the spectroscopic comparison.

This comprehensive guide serves as a valuable resource for the scientific community, providing a foundational understanding of the spectroscopic properties of these important pyrazine derivatives and facilitating their future application in research and development.

References

A Head-to-Head Battle: Novel Pyrazine Derivatives Challenge Amiloride's Reign in ENaC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of cardiovascular and respiratory therapeutics, the quest for potent and selective inhibitors of the epithelial sodium channel (ENaC) is a critical endeavor. Amiloride, a potassium-sparing diuretic, has long served as the benchmark for ENaC inhibition. However, its limitations, including modest potency and off-target effects, have spurred the development of a new generation of pyrazine-based compounds. This guide provides a comprehensive comparison of emerging pyrazine derivatives against amiloride, supported by experimental data and detailed protocols to empower researchers in their evaluation of the next wave of ENaC-targeted therapies.

The epithelial sodium channel (ENaC) plays a pivotal role in regulating sodium and water homeostasis across various epithelial tissues, including the kidneys, lungs, and colon. Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably hypertension and cystic fibrosis. Consequently, the development of effective ENaC inhibitors remains a significant therapeutic goal.

This guide benchmarks the performance of novel pyrazine derivatives against the well-established ENaC inhibitor, amiloride. By presenting key quantitative data, detailed experimental methodologies, and illustrative diagrams, we aim to provide a clear and objective resource for the scientific community.

Performance Benchmark: Amiloride vs. Novel Pyrazine Derivatives

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater effectiveness. Amiloride typically exhibits an IC50 for ENaC in the range of 0.1 to 0.5 µM.[1][2][3] Recent advancements have led to the synthesis of novel pyrazine derivatives with significantly improved inhibitory activity.

A selection of these next-generation compounds, disclosed in recent patent literature, demonstrates a considerable leap in potency, with IC50 values extending into the nanomolar range. This enhanced activity suggests the potential for lower therapeutic doses, which could translate to a more favorable side-effect profile.

CompoundTargetIC50 (µM)Reference
AmilorideENaC0.1 - 0.5[1][2][3]
Example 1 ENaC0.008[4]
Example 2 ENaC0.003[4]
Example 3 ENaC0.004[4]
Example 4 ENaC0.002[4]
Example 5 ENaC0.003[4]
Example 6 ENaC0.002[4]
Example 7 ENaC0.004[4]
Example 8 ENaC0.003[4]
Example 9 ENaC0.002[4]
Example 10 ENaC0.003[4]

Experimental Protocols for ENaC Inhibition Assays

Accurate and reproducible assessment of ENaC inhibition is paramount. The two most widely accepted methods for this purpose are the Ussing chamber technique for measuring ion transport across epithelial tissues and the patch-clamp technique for studying ion channel activity at the single-cell level.

Ussing Chamber Assay

The Ussing chamber is a vital tool for studying ion transport across epithelial cell monolayers.[5][6][7][8]

Objective: To measure the short-circuit current (Isc) as an indicator of net ion transport and assess the inhibitory effect of test compounds on ENaC activity.

Methodology:

  • Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells or renal cortical collecting duct cells) are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with an appropriate physiological salt solution (e.g., Ringer's solution) and maintained at 37°C with continuous oxygenation.

  • Electrophysiological Measurements: Voltage- and current-passing electrodes are placed in each compartment. The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Compound Addition: After a stable baseline Isc is established, the test compound (e.g., a novel pyrazine derivative or amiloride) is added to the apical chamber in increasing concentrations.

  • Data Analysis: The inhibition of the amiloride-sensitive Isc is measured, and the IC50 value is calculated from the concentration-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Culture Epithelial Cells on Permeable Support prep2 Mount in Ussing Chamber prep1->prep2 exp1 Equilibrate and Record Baseline Isc prep2->exp1 exp2 Add Test Compound (Apical) exp1->exp2 exp3 Record Isc Changes exp2->exp3 analysis1 Calculate % Inhibition exp3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Ussing Chamber Experimental Workflow

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel currents in individual cells, providing detailed insights into channel gating and blockade.[1][2][9][10][11]

Objective: To record whole-cell ENaC currents and characterize the inhibitory effects of test compounds.

Methodology:

  • Cell Preparation: Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular-like solution and mounted on a micromanipulator.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV), and whole-cell currents are recorded.

  • Compound Application: The test compound is applied to the cell via a perfusion system, and the resulting change in the ENaC-mediated current is measured.

  • Data Analysis: The extent of current inhibition is determined, and concentration-response curves are generated to calculate the IC50 value.

G start Prepare Cells and Micropipette seal Form Giga-seal start->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_base Record Baseline ENaC Current whole_cell->record_base apply_drug Apply Test Compound record_base->apply_drug record_inhibition Record Inhibited Current apply_drug->record_inhibition analyze Analyze Data (IC50) record_inhibition->analyze G cluster_activation ENaC Activation cluster_inhibition ENaC Inhibition Aldosterone Aldosterone ENaC_inactive Inactive ENaC Aldosterone->ENaC_inactive Upregulation Proteases Proteases (Furin, Prostasin) Proteases->ENaC_inactive Cleavage ENaC_active Active ENaC ENaC_inactive->ENaC_active ENaC_blocked Blocked ENaC ENaC_active->ENaC_blocked Na_influx Na+ Influx ENaC_active->Na_influx Inhibitors Amiloride / Pyrazine Derivatives Inhibitors->ENaC_active Inhibitors->ENaC_blocked Blockade No_Na_influx No Na+ Influx ENaC_blocked->No_Na_influx

References

Safety Operating Guide

Proper Disposal of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, ensuring operational safety and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.[1]

Before initiating any disposal procedures, it is crucial to handle the compound in a well-ventilated area, preferably under a chemical fume hood.[1][2] Adherence to good industrial hygiene and safety practices is mandatory.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure risk:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber).
Protective clothing to prevent skin contact.
Respiratory Protection Dust mask or respirator (e.g., N95 type).

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Avoid Dust Generation: Carefully manage cleanup to prevent the compound from becoming airborne.[1][2]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to cover and absorb the spilled solid.[1]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, airtight, and properly labeled container for disposal.[2]

  • Decontaminate the Area: Wash the spill site thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated clothing, absorbent materials, and cleaning supplies must be disposed of as hazardous waste according to local regulations.

Discharge of this chemical into the environment, including drains, waterways, or sewer systems, must be strictly avoided.[1]

Waste Disposal Procedures

The final disposal of this compound and its contaminated containers must be conducted in compliance with all applicable local, state, and federal regulations.

Operational Disposal Plan:

  • Segregate Waste: Keep chemical waste separate from other laboratory trash.

  • Containerize Properly: Place the waste in a clearly labeled, sealed, and compatible container.

  • Engage Licensed Waste Carriers: The disposal of the product and its packaging must be handled by a licensed hazardous waste disposal company.[1]

  • Documentation: Maintain accurate records of the disposed chemical, including quantity and disposal date, as required by your institution and local regulations.

  • Storage Pending Disposal: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Handling of This compound spill Accidental Spill Occurs? start->spill routine_disposal Routine Disposal of Unused Product or Contaminated Materials spill->routine_disposal No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste into a Labeled, Sealed Container routine_disposal->collect_waste contain_spill->collect_waste decontaminate Decontaminate Spill Area contain_spill->decontaminate store_waste Store Waste in a Secure, Well-Ventilated Area collect_waste->store_waste decontaminate->store_waste licensed_disposal Arrange for Disposal by a Licensed Waste Carrier store_waste->licensed_disposal end End of Disposal Process licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of this compound

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with side shields or GogglesMandatory to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for handling this compound.[3] Always inspect gloves for damage before use and change them immediately if contaminated. For prolonged or high-risk tasks, consider double gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory to protect against spills.
Respiratory Protection Dust mask or RespiratorHandling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[4][5][6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved N95 dust mask or a respirator with a particle filter is necessary.[7]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and hazard warnings.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[4][5]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Preparation:

  • All handling of the solid compound, especially weighing, must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][6]

  • Before handling, ensure the work area is clean and uncluttered.

  • Have all necessary equipment, including a designated waste container, within the fume hood.

  • Wear all recommended PPE as detailed in Table 1.

4. Use in Experiments:

  • When adding the compound to reaction mixtures, do so carefully to avoid generating dust.

  • If the compound is to be dissolved, add it slowly to the solvent to prevent splashing.

  • Maintain good laboratory hygiene; do not eat, drink, or smoke in the laboratory.[1][5]

5. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate the work surface and any equipment used according to standard laboratory procedures.

  • Remove and launder contaminated clothing before reuse.[9]

Disposal Plan

1. Waste Characterization:

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.

2. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • For liquid waste containing this compound, use a compatible, leak-proof container. The first rinse of any glassware that held the solid should also be collected as hazardous waste.[10]

  • Never dispose of this chemical down the drain or in the regular trash.[4]

3. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that incompatible waste types are segregated.

4. Waste Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area & Equipment handle_use->cleanup_decon Experiment complete cleanup_waste Segregate & Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-6-chloropyrazine-2-carboxylic acid
Reactant of Route 2
3,5-Diamino-6-chloropyrazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.